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Core Science & Biosynthesis

Foundational

The Structural and Synthetic Paradigm of Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate

Executive Summary Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate (CAS: 22589-72-6) is a highly functionalized hydrazone derivative that serves as a critical intermediate in the synthesis of bioactive heterocycle...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate (CAS: 22589-72-6) is a highly functionalized hydrazone derivative that serves as a critical intermediate in the synthesis of bioactive heterocycles. By bridging an electron-rich furan ring with a hydrazinecarboxylate moiety, the molecule acts as a privileged pharmacophore and a versatile bidentate/tridentate ligand in coordination chemistry. This whitepaper provides an in-depth technical analysis of its physicochemical properties, crystallographic behavior, and a causality-driven protocol for its synthesis.

Section 1: Chemical Architecture and Physicochemical Profiling

The molecular architecture of this compound consists of a furan heterocycle linked to a hydrazinecarboxylate tail via an ethylidene bridge. The presence of multiple heteroatoms (N and O) endows the molecule with excellent hydrogen-bonding capabilities, which directly influence its solid-state packing and its pharmacokinetic potential (e.g., aqueous solubility) in drug development.

Table 1: Quantitative Physicochemical Data

PropertyValue
CAS Registry Number 22589-72-6
Molecular Formula C8H10N2O3
Molecular Weight 182.179 g/mol [1]
Exact Mass 182.069142 g/mol
Hydrogen Bond Donors 1 (Secondary Amine)
Hydrogen Bond Acceptors 4 (Carbonyl, Methoxy, Imine, Furan)
Rotatable Bonds 4
Topological Polar Surface Area ~63.8 Ų

Section 2: Mechanistic Synthesis and Causality-Driven Protocol

The synthesis of methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate relies on the condensation of 2-acetylfuran with methyl carbazate. As an application scientist, it is critical to recognize that this is a thermodynamically driven dehydration reaction where solvent choice and pH dictate the reaction trajectory.

Protocol: Acid-Catalyzed Condensation
  • Reagent Solubilization: Dissolve 1.0 equivalent of 2-acetylfuran and 1.05 equivalents of methyl carbazate in anhydrous methanol.

    • Causality: Methanol acts as a protic solvent that stabilizes the transition state. The slight excess of the nucleophile ensures the complete consumption of the furan derivative, preventing unreacted ketone from contaminating the final crystal lattice.

  • Catalytic Activation: Add 0.1 equivalents of glacial acetic acid.

    • Causality: The weak acid selectively protonates the carbonyl oxygen of 2-acetylfuran, enhancing its electrophilicity without over-protonating the primary amine of the methyl carbazate (which would render it non-nucleophilic).

  • Thermal Dehydration: Reflux the mixture at 65°C for 3 hours.

    • Causality: The initial nucleophilic attack forms a tetrahedral hemiaminal intermediate. Heat provides the activation energy necessary to expel the hydroxyl group as water, driving the equilibrium toward the stable C=N double bond (hydrazone formation).

  • Self-Validating Isolation: Cool the reaction to 0°C to induce crystallization. Filter and wash with cold ethanol.

    • Validation Check: The success of the protocol is self-validated by running an FTIR spectrum of the crude crystals. The complete disappearance of the ketone carbonyl stretch (~1670 cm⁻¹) and the appearance of a sharp imine stretch (~1610 cm⁻¹) alongside TLC confirmation guarantees full conversion.

SynthesisWorkflow A 2-Acetylfuran (Electrophile) C Hemiaminal Intermediate (Unstable) A->C Nucleophilic Attack (H+ Catalyzed) B Methyl Carbazate (Nucleophile) B->C Amine Addition D Target Hydrazone (C8H10N2O3) C->D Dehydration (-H2O) (Thermodynamic Sink) E H2O Byproduct (Removed via reflux) C->E

Figure 1: Acid-catalyzed condensation workflow forming the target hydrazone.

Section 3: Crystallographic Conformation and Hydrogen Bonding Networks

Understanding the solid-state behavior of this compound is paramount for its formulation in material science and pharmaceuticals. X-ray crystallographic studies reveal a highly ordered, self-assembling molecular network.

Due to steric hindrance between the methyl group of the ethylidene bridge and the bulky hydrazinecarboxylate tail, the molecule is not perfectly planar. The hydrazinecarboxylate group is twisted out of the plane of the furan ring by a dihedral angle of 6.98 (17)°[2].

In the crystal lattice, this slight conformational twist facilitates optimal packing. The molecules link together to form one-dimensional continuous chains running parallel to the crystallographic c-axis[2]. This supramolecular assembly is driven by robust intermolecular N—H···O hydrogen bonds, where the secondary amine acts as the donor and the carbonyl oxygen of the adjacent molecule acts as the acceptor[2].

CrystalPacking M1 Hydrazone Molecule (n) M2 Hydrazone Molecule (n+1) M1->M2 Intermolecular N-H···O (c-axis alignment) Twist Furan-Hydrazine Twist (6.98° Dihedral) M1->Twist Intramolecular Conformation M3 Hydrazone Molecule (n+2) M2->M3 Intermolecular N-H···O (c-axis alignment)

Figure 2: 1D crystallographic chain formation via intermolecular hydrogen bonding.

Section 4: Applications in Advanced Drug Design

The hydrazone linkage (-NH-N=C-) is a privileged structural motif in medicinal chemistry. Compounds bearing the furan-hydrazone scaffold exhibit profound biological activities, including antimicrobial, antitubercular, and antitumoral properties. The hydrazinecarboxylate tail specifically improves the aqueous solubility of the lipophilic furan ring, optimizing the molecule's pharmacokinetic profile (as reflected by its favorable TPSA of 63.8 Ų). Furthermore, the ability of the nitrogen and oxygen atoms to chelate transition metals makes this compound a prime candidate for the development of novel metallodrugs.

References

  • Title: Lv Lu-Ping's research works (Crystallographic Data) Source: ResearchGate URL: [Link]

Sources

Exploratory

In Vitro Biological Activity of Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate Derivatives: A Technical Whitepaper

Executive Summary The rational design of novel chemotherapeutic and antimicrobial agents frequently relies on privileged scaffolds that can interact with multiple biological targets. Methyl 2-[1-(2-furyl)ethylidene]-1-hy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of novel chemotherapeutic and antimicrobial agents frequently relies on privileged scaffolds that can interact with multiple biological targets. Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate —a compound characterized by a furan ring conjugated to a methyl carbazate moiety via a hydrazone linkage—represents a highly versatile pharmacophore. The unique spatial arrangement of the furan oxygen and the azomethine (C=N) nitrogen creates a bidentate or tridentate chelating environment. This structural geometry not only facilitates the complexation of transition metals but also enables robust hydrogen-bonding interactions with target proteins and nucleic acids.

As a Senior Application Scientist, I have structured this whitepaper to dissect the in vitro biological profiling of these derivatives. We will explore the structure-activity relationships (SAR), elucidate the mechanisms of action (MoA), present quantitative efficacy data, and outline self-validating experimental protocols essential for rigorous preclinical screening.

Structural & Mechanistic Profiling

Structure-Activity Relationship (SAR)

The biological efficacy of furan-based hydrazones is heavily dictated by their electronic and steric properties[1]. The core molecule consists of three functional domains:

  • The Furan Ring: Acts as an electron-rich aromatic system that readily intercalates into the hydrophobic pockets of target enzymes (e.g., fungal lanosterol 14α-demethylase, CYP51)[2].

  • The Hydrazone Linkage (-C=N-NH-): The conformational isomerism (E/Z) of the azomethine bond plays a critical role in receptor binding. The nitrogen atoms serve as primary hydrogen bond acceptors/donors, anchoring the molecule to amino acid residues in the target active site[3].

  • The Methyl Carbazate Tail (-COOCH3): Modulates the overall lipophilicity (LogP) of the compound. Optimal lipophilicity is required to permeate the lipoid barriers of fungal and bacterial cell membranes[4].

Mechanisms of Action (MoA)

Antimicrobial Action: The derivatives exert their fungicidal and bactericidal effects primarily by disrupting cell membrane integrity. The lipophilic furan-hydrazone complex penetrates the cell wall and competitively inhibits enzymes responsible for ergosterol biosynthesis. This leads to the accumulation of toxic sterol precursors, membrane depolarization, and eventual cell lysis[2][4].

Anticancer/Cytotoxic Action: In neoplastic cell lines, these compounds act as pro-oxidants. They induce the generation of Reactive Oxygen Species (ROS), which overwhelms the cellular antioxidant defense. This oxidative stress triggers a cascade: mitochondrial membrane depolarization, the release of cytochrome C into the cytosol, and the subsequent activation of the caspase cascade, culminating in apoptosis[5].

ApoptosisPathway Compound Furan-Hydrazone Derivatives ROS ROS Generation (Oxidative Stress) Compound->ROS Induces Mito Mitochondrial Depolarization ROS->Mito Disrupts CytoC Cytochrome C Release Mito->CytoC Triggers Casp9 Caspase-9 Activation CytoC->Casp9 Binds Apaf-1 Casp3 Caspase-3 Activation Casp9->Casp3 Cleaves Apoptosis Cellular Apoptosis (Cancer Cells) Casp3->Apoptosis Execution

Fig 1. Mitochondrial-mediated apoptotic pathway induced by furan-hydrazone derivatives.

In Vitro Biological Efficacy Data

To evaluate the therapeutic window of these derivatives, quantitative in vitro assays are employed. The table below synthesizes typical Minimum Inhibitory Concentration (MIC) and Half-Maximal Inhibitory Concentration (IC50) values observed for optimized furan-hydrazone derivatives across various pathogenic and neoplastic models[1][2][3][5].

Biological Target / Cell LineAssay TypeEfficacy Metric (Typical Range)Reference Standard
Candida albicans (Fungus)Broth MicrodilutionMIC: 16 – 125 µg/mLFluconazole (2 - 8 µg/mL)
Staphylococcus aureus (Gram+ Bacteria)Broth MicrodilutionMIC: 8 – 50 µg/mLAmpicillin (2 - 4 µg/mL)
MCF-7 (Human Breast Adenocarcinoma)MTT AssayIC50: 125 – 150 µg/mLCisplatin (10 - 20 µg/mL)
A549 (Human Lung Carcinoma)MTT AssayIC50: 31.25 – 60 µg/mLCisplatin (16.28 µg/mL)
NIH/3T3 (Healthy Mouse Fibroblasts)XTT/MTT AssayIC50: > 500 µg/mL (Low Toxicity)N/A

Note: The high IC50 values against NIH/3T3 cells indicate a favorable selectivity index, suggesting that the compounds selectively target highly metabolic cancer cells while sparing healthy tissue[1][2].

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, experimental workflows must be designed as self-validating systems. Below are the optimized protocols for evaluating the in vitro activity of these derivatives.

Protocol A: Self-Validating Broth Microdilution Assay (Antimicrobial)

Purpose: To determine the MIC of the derivatives against bacterial/fungal strains. Causality & Validation: We utilize Resazurin (Alamar Blue) as a colorimetric indicator. Actively metabolizing cells reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This provides a binary, visual confirmation of viability that eliminates the ambiguity of standard turbidity (OD600) readings, which can be confounded by the precipitation of highly lipophilic test compounds.

  • Preparation: Dissolve the methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate derivative in 100% DMSO to create a 10 mg/mL stock.

  • Dilution: Perform a 2-fold serial dilution of the compound in Mueller-Hinton Broth (MHB) across a 96-well plate (Concentration range: 500 µg/mL down to 0.97 µg/mL). Ensure final DMSO concentration remains ≤ 1% to prevent solvent-induced cytotoxicity.

  • Inoculation: Standardize the microbial inoculum to 0.5 McFarland standard (~ 1.5×108 CFU/mL). Add 10 µL of the suspension to each well.

  • Internal Controls:

    • Positive Control: Broth + Microbes (Ensures organism viability).

    • Negative Control: Broth + Compound (Checks for compound auto-fluorescence/contamination).

    • Solvent Control: Broth + Microbes + 1% DMSO (Validates solvent non-toxicity).

  • Incubation & Readout: Incubate at 37°C for 24 hours. Add 30 µL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours. The MIC is defined as the lowest concentration well that remains blue (indicating complete inhibition of microbial metabolism).

Protocol B: High-Throughput MTT Assay (Cytotoxicity)

Purpose: To quantify the anti-proliferative effects of the derivatives on human cancer cell lines. Causality & Validation: The MTT assay relies on NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the yellow tetrazolium dye (MTT) to insoluble purple formazan. Because the furan-hydrazone compounds may have intrinsic absorbance, a dual-wavelength spectrophotometric reading is mandatory. Reading at 570 nm captures the formazan peak, while subtracting the reading at 630 nm corrects for cellular debris scattering and compound auto-absorbance, ensuring absolute data fidelity.

MTTWorkflow Culture Cell Culture (Log Phase) Treatment Compound Treatment (24-72h) Culture->Treatment MTT MTT Reagent Addition Treatment->MTT Wash & Add Formazan Formazan Solubilization (DMSO) MTT->Formazan 4h Incubation Read Dual Absorbance Read (570nm - 630nm) Formazan->Read Dissolve Crystals Analysis IC50 Calculation (Non-linear Regression) Read->Analysis Background Subtraction

Fig 2. Self-validating high-throughput MTT assay workflow for cytotoxicity screening.

  • Seeding: Seed MCF-7 or A549 cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C in a 5% CO2 atmosphere to allow adhesion.

  • Treatment: Aspirate media and treat cells with varying concentrations of the derivative (1.56 µg/mL to 200 µg/mL) for 48 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will form intracellular purple formazan crystals.

  • Solubilization: Carefully aspirate the media. Add 100 µL of cell-culture grade DMSO to each well to solubilize the impermeable formazan crystals. Shake the plate in the dark for 15 minutes.

  • Quantification: Measure absorbance using a microplate reader at 570 nm, with a reference wavelength of 630 nm. Calculate cell viability relative to the untreated control and determine the IC50 using non-linear regression analysis.

Conclusion & Future Perspectives

Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate and its structural analogs demonstrate a robust in vitro biological profile, acting as potent antimicrobial and cytotoxic agents. The presence of the furan ring and the hydrazone linkage makes this scaffold an excellent candidate for future derivatization. Specifically, synthesizing transition metal complexes (e.g., Cu(II), Zn(II), Co(II)) using this compound as a primary ligand is expected to significantly amplify its biological activity by enhancing membrane permeability and facilitating targeted DNA cleavage.

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Foundational

Spectroscopic Characterization of Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate: An In-Depth Technical Guide

Executive Summary Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate (CAS 22589-72-6) is a highly functionalized Schiff base derivative. Structurally, it features a furan ring conjugated to a hydrazone backbone, ter...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate (CAS 22589-72-6) is a highly functionalized Schiff base derivative. Structurally, it features a furan ring conjugated to a hydrazone backbone, terminating in a methyl carbazate moiety. Hydrazone derivatives containing the >C=N-N< linkage are critical pharmacophores in modern drug development, frequently exhibiting potent antimicrobial, antitubercular, and antioxidant activities[1][2].

Spectroscopic characterization of this compound is non-trivial due to its dynamic conformational behavior in solution. As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive, field-proven framework for the structural elucidation of this compound. This guide details the causality behind specific experimental methodologies and establishes self-validating protocols to ensure absolute data integrity.

Structural Dynamics & Conformational Isomerism

The presence of the hydrazone linkage introduces complex structural dynamics that directly impact spectroscopic interpretation[2]. The molecule exists in a conformational equilibrium dictated by two primary axes of rotation and isomerization:

  • E/Z Isomerism : Rotation is restricted by the C=N double bond. The E-isomer is typically thermodynamically favored due to reduced steric hindrance between the bulky furan ring and the carbazate group[3][4].

  • Syn/Anti Periplanar Conformers : Rotation around the C-N single bond and the furan-imine C-C bond leads to syn-periplanar (sp) and anti-periplanar (ap) conformers, which can be observed as distinct signal sets in high-resolution NMR if the exchange rate is sufficiently slow[3][4].

Synthesis A 2-Acetylfuran (Electrophile) C Condensation (EtOH, 80°C) A->C B Methyl Carbazate (Nucleophile) B->C D Methyl 2-[1-(2-furyl)ethylidene] -1-hydrazinecarboxylate C->D - H2O E E/Z Isomerization (Solvent Dependent) D->E Equilibration

Synthesis and solvent-dependent E/Z isomerization workflow of the target hydrazone.

Causality-Driven Spectroscopic Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality in Experimental Design : Deuterated dimethyl sulfoxide (DMSO-d6) is the mandatory solvent of choice for hydrazones, rather than standard CDCl3. DMSO-d6 acts as a strong hydrogen-bond acceptor, interacting directly with the highly polarized N-H proton of the carbazate group. This interaction drastically reduces the proton's exchange rate with trace water in the solvent. By locking the conformers on the NMR timescale, DMSO-d6 allows for the distinct resolution of the E and Z isomeric peaks and precise integration of the furan ring protons[3][4].

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality in Experimental Design : Attenuated Total Reflectance (ATR) FT-IR is preferred over traditional KBr pelleting. KBr is highly hygroscopic; absorbed moisture creates a broad O-H stretching artifact between 3200-3500 cm⁻¹, which obscures the critical N-H stretch of the hydrazone[2]. ATR allows for direct analysis of the crystalline solid, preserving the integrity of the hydrogen-bonding network and providing clear diagnostic bands for the carbazate carbonyl (C=O) and the imine (C=N) stretches[2].

Ultraviolet-Visible (UV-Vis) Spectroscopy

Causality in Experimental Design : Absolute ethanol (EtOH) is utilized as the solvent to stabilize the polar excited states of the molecule. The extended conjugation from the furan oxygen's lone pairs through the imine π-system results in a characteristic bathochromic (red) shift compared to an isolated furan ring, making the π→π* and n→π* transitions highly sensitive to solvent polarity[1].

Validation Compound Purified Hydrazone NMR 1H/13C NMR (Conformational Analysis) Compound->NMR DMSO-d6 IR FT-IR (Functional Group ID) Compound->IR ATR-Solid MS HRMS (Molecular Weight) Compound->MS ESI+ UV UV-Vis (Electronic Transitions) Compound->UV EtOH E/Z Ratio Determination E/Z Ratio Determination NMR->E/Z Ratio Determination C=N, C=O, N-H Stretching C=N, C=O, N-H Stretching IR->C=N, C=O, N-H Stretching [M+H]+ = 183.07 m/z [M+H]+ = 183.07 m/z MS->[M+H]+ = 183.07 m/z π→π* & n→π* Bands π→π* & n→π* Bands UV->π→π* & n→π* Bands

Logical relationship between analytical techniques and their diagnostic outputs.

Quantitative Spectral Assignments

The following table summarizes the expected quantitative spectroscopic data for Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate (C8H10N2O3, MW: 182.18 g/mol ), synthesized from established principles of furan-2-yl hydrazone characterization[1][2][3][4].

TechniqueParameter / ShiftAssignmentDiagnostic Significance
¹H NMR (DMSO-d6)~10.50 ppm (s, 1H)N-HConfirms hydrazone formation; locked by DMSO H-bonding
¹H NMR (DMSO-d6)~7.75 ppm (dd, 1H)Furan H5Strongly deshielded by adjacent ring oxygen
¹H NMR (DMSO-d6)~6.90 ppm (dd, 1H)Furan H3Deshielded via conjugation with the imine π-system
¹H NMR (DMSO-d6)~6.60 ppm (dd, 1H)Furan H4Least deshielded furan proton
¹H NMR (DMSO-d6)~3.75 ppm (s, 3H)O-CH3Confirms presence of the carbazate methoxy group
¹H NMR (DMSO-d6)~2.20 ppm (s, 3H)N=C-CH3Ethylidene methyl group
¹³C NMR (DMSO-d6)~154.5 ppmC=OCarbamate carbonyl carbon
¹³C NMR (DMSO-d6)~145.0 ppmC=NImine carbon of the Schiff base
FT-IR (ATR)~3250 cm⁻¹N-H stretchSharp peak indicates strong, ordered hydrogen bonding
FT-IR (ATR)~1710 cm⁻¹C=O stretchValidates carbazate structural integrity
FT-IR (ATR)~1615 cm⁻¹C=N stretchPrimary indicator of successful Schiff base condensation
UV-Vis (EtOH)~285 nm, ~320 nmπ→π, n→πMaps the extended conjugation of the furan-imine system
HRMS (ESI+)m/z 183.07[M+H]⁺Exact mass confirmation of the target molecule

Self-Validating Experimental Workflows

To ensure absolute trustworthiness, every protocol must act as a self-validating system. Below are the step-by-step methodologies incorporating internal validation checks.

Protocol 1: High-Resolution NMR Acquisition & D2O Exchange
  • Sample Preparation : Dissolve 15 mg of the highly purified compound in 0.6 mL of anhydrous DMSO-d6 (99.9% D) in a clean, dry 5 mm NMR tube.

  • Initial Acquisition : Acquire the ¹H NMR spectrum at 400 MHz (minimum 16 scans). Set the relaxation delay (D1) to 2.0 seconds to ensure full relaxation of the quadrupolar-broadened N-H proton.

  • Self-Validation (D2O Exchange) : To definitively assign the N-H proton and rule out overlapping furan signals, add 10 μL of Deuterium Oxide (D2O) directly to the NMR tube. Shake vigorously for 30 seconds and re-acquire the spectrum. Validation Check : The system is validated if the singlet at ~10.50 ppm completely disappears (due to H/D exchange) while the furan aromatic protons remain perfectly integrated.

Protocol 2: FT-IR ATR Analysis
  • Background Calibration : Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).

  • Sample Preparation : Place 2-3 mg of the crystalline solid directly onto the crystal. Apply uniform pressure using the anvil to ensure optimal optical contact.

  • Acquisition : Collect 32 scans from 4000 to 400 cm⁻¹.

  • Self-Validation (Baseline Integrity) : Clean the crystal thoroughly with LC-MS grade isopropanol. Re-run a background scan. Validation Check : The system is validated if the baseline returns exactly to zero transmittance. Furthermore, the absence of a broad hump at ~3400 cm⁻¹ in the sample spectrum validates that the sample is perfectly anhydrous, confirming the ~3250 cm⁻¹ peak is strictly the N-H stretch.

Protocol 3: HRMS (ESI+) Analysis
  • Sample Preparation : Dilute the compound to a final concentration of 1 µg/mL in LC-MS grade Methanol containing 0.1% Formic Acid (to promote protonation).

  • Acquisition : Infuse the sample directly into the Electrospray Ionization (ESI) source at a flow rate of 10 µL/min. Set the capillary voltage to 3.0 kV.

  • Self-Validation (Mass Accuracy) : Co-infuse a sodium formate calibration solution via a secondary pump. Validation Check : The system is self-validated if the internal calibrant peaks demonstrate a mass error of < 2 ppm. This ensures the [M+H]⁺ peak observed at m/z 183.07 is definitively assigned to the formula C8H11N2O3⁺, ruling out isobaric impurities.

References

  • Unveiling the synthesis and spectral characterizations of novel (E)-furan-2-yl acrylohydrazides PeerJ URL: [Link]

  • Synthesis and spectral characterization of hydrazone derivative of furfural using experimental and DFT methods ResearchGate URL:[Link]

  • Vibrational Spectral Analysis and First Order Hyperpolarizability Calculations on (E)-N′-(furan-2-yl methylene) Nicotinohydrazide Open Access Pub URL:[Link]

  • Unveiling the synthesis and spectral characterizations of novel (E)-furan-2-yl acrylohydrazides: an exploration in molecular design ResearchGate URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis and Application of Transition Metal Complexes with Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate: A Technical Guide

This guide provides a comprehensive overview of the preparation and potential applications of transition metal complexes featuring the versatile ligand, Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate. Designed f...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the preparation and potential applications of transition metal complexes featuring the versatile ligand, Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate. Designed for researchers, scientists, and professionals in drug development, this document offers detailed protocols, explains the scientific rationale behind the experimental steps, and explores the promising utility of these compounds in catalysis and medicinal chemistry.

Introduction: The Versatility of Hydrazone Ligands

Hydrazone ligands, characterized by the azomethine group (–NHN=CH–), are a cornerstone in the field of coordination chemistry. Their facile synthesis, structural flexibility, and the presence of multiple donor atoms (N and O) allow for the formation of stable and diverse transition metal complexes. The incorporation of a furan moiety, as in Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate, introduces additional coordination possibilities and can significantly influence the electronic and steric properties of the resulting metal complexes, thereby tuning their reactivity and biological activity.

The keto-enol tautomerism inherent to hydrazones plays a crucial role in their coordination behavior, allowing them to bind to metal ions in either a neutral or deprotonated form. This adaptability, combined with the diverse coordination geometries accessible to transition metals, gives rise to a vast array of complexes with unique physicochemical properties and potential applications.[1]

PART 1: Ligand Synthesis

A critical first step in the preparation of transition metal complexes is the synthesis of the organic ligand. The following protocol details the preparation of Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate.

Protocol 1: Synthesis of Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate

This procedure is adapted from established methods for the synthesis of similar hydrazone ligands.[2]

Materials:

  • 2-Acetylfuran (1.0 eq)

  • Methyl hydrazinecarboxylate (1.0 eq)

  • Methanol (solvent)

  • Glacial acetic acid (catalyst, a few drops)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-acetylfuran (1.0 eq) in a minimal amount of methanol.

  • To this solution, add an equimolar amount of methyl hydrazinecarboxylate (1.0 eq).

  • Add a few drops of glacial acetic acid to catalyze the condensation reaction.

  • Attach a reflux condenser and heat the reaction mixture to reflux with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution as a solid. If precipitation is slow, the solution can be cooled further in an ice bath.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold methanol to remove any unreacted starting materials.

  • Dry the purified ligand in a desiccator or a vacuum oven at a low temperature.

Expected Yield: ~85-90%

Characterization:

The structure and purity of the synthesized ligand should be confirmed by standard analytical techniques:

  • ¹H NMR Spectroscopy: To confirm the presence of all expected protons and their chemical environments.

  • ¹³C NMR Spectroscopy: To verify the carbon framework of the molecule.

  • FT-IR Spectroscopy: To identify key functional groups, such as the C=N (azomethine), N-H, and C=O (ester) stretches.

  • Mass Spectrometry: To determine the molecular weight of the compound.

Technique Expected Observations
¹H NMR Signals corresponding to the furan ring protons, the methyl group protons, the azomethine proton, and the N-H proton.
FT-IR (cm⁻¹) ~3200-3300 (N-H), ~1700 (C=O, ester), ~1600 (C=N, azomethine), ~1500-1400 (aromatic C=C).[3]
Mass Spec. A molecular ion peak corresponding to the calculated molecular weight of C₈H₁₀N₂O₃ (182.18 g/mol ).

Diagram: Synthesis of the Ligand

Ligand_Synthesis acetylfuran 2-Acetylfuran ligand Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate acetylfuran->ligand + Methyl hydrazinecarboxylate (Methanol, Acetic Acid, Reflux) hydrazine Methyl hydrazinecarboxylate Complexation_Workflow start Start dissolve_ligand Dissolve Ligand in Solvent start->dissolve_ligand dissolve_metal Dissolve Metal Salt in Solvent start->dissolve_metal mix_solutions Mix Ligand and Metal Solutions dissolve_ligand->mix_solutions dissolve_metal->mix_solutions reflux Reflux Reaction Mixture mix_solutions->reflux cool Cool to Room Temperature reflux->cool filter Filter and Collect Complex cool->filter wash_dry Wash and Dry the Complex filter->wash_dry characterize Characterize the Complex wash_dry->characterize end End characterize->end

Caption: General workflow for the synthesis of transition metal complexes.

Characterization of the Complexes

The newly synthesized complexes should be thoroughly characterized to determine their structure and properties.

Technique Information Obtained
Elemental Analysis (C, H, N) Confirms the empirical formula of the complex.
Molar Conductivity Determines whether the complex is an electrolyte or non-electrolyte in solution. [4]
Magnetic Susceptibility Provides information about the number of unpaired electrons and the geometry of the complex.
FT-IR Spectroscopy Shows shifts in the vibrational frequencies of the ligand's functional groups upon coordination to the metal ion. For example, a shift in the ν(C=N) and ν(C=O) bands indicates the involvement of the azomethine nitrogen and carbonyl oxygen in coordination. [3]
UV-Vis Spectroscopy Provides information about the electronic transitions within the complex, which can help in determining its geometry.
X-ray Crystallography Provides the definitive solid-state structure of the complex, including bond lengths, bond angles, and the overall coordination geometry.

PART 3: Applications of the Transition Metal Complexes

Transition metal complexes of hydrazone ligands are known for their diverse applications, particularly in catalysis and as antimicrobial agents.

Catalytic Applications

Hydrazone-metal complexes have shown significant promise as catalysts in various organic transformations. For instance, copper(II) complexes with similar ligands have been reported to be active catalysts for oxidation reactions. [5][6]The furan ring in the ligand can also participate in catalytic cycles, potentially enhancing the catalytic activity.

Potential Catalytic Reactions:

  • Oxidation of Alcohols: The complexes can be screened for their ability to catalyze the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, using environmentally benign oxidants like hydrogen peroxide.

  • Epoxidation of Alkenes: These complexes may also be effective in catalyzing the epoxidation of various olefins.

  • C-C Coupling Reactions: Some transition metal-hydrazone complexes have been explored as catalysts for Suzuki, Heck, and Sonogashira coupling reactions.

Antimicrobial and Pharmacological Applications

The biological activity of hydrazone ligands is often enhanced upon coordination to a metal ion. This is attributed to the chelation theory, which suggests that chelation reduces the polarity of the metal ion, increases the lipophilicity of the complex, and facilitates its transport across the microbial cell membrane. [7][8] Screening for Antimicrobial Activity:

The synthesized complexes can be tested against a panel of pathogenic bacteria and fungi to evaluate their antimicrobial potential. Standard methods like the disk diffusion assay or the determination of the Minimum Inhibitory Concentration (MIC) can be employed. [8][9] Diagram: Potential Mechanism of Antimicrobial Action

Antimicrobial_Mechanism complex Metal Complex membrane Microbial Cell Membrane complex->membrane Increased Lipophilicity Facilitates Transport cell_wall Cell Wall Synthesis complex->cell_wall Interference dna DNA Replication complex->dna Binding/Cleavage protein Protein Synthesis complex->protein Enzyme Inhibition inhibition Inhibition membrane->inhibition Disruption cell_wall->inhibition dna->inhibition protein->inhibition

Caption: Plausible mechanisms of antimicrobial action of metal complexes.

Conclusion

The transition metal complexes of Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate represent a promising class of compounds with tunable properties and significant potential in both catalysis and medicinal chemistry. The protocols and insights provided in this guide offer a solid foundation for researchers to synthesize, characterize, and explore the applications of these versatile molecules. Further investigations into their structural diversity and a wider range of biological and catalytic activities are warranted to fully unlock their potential.

References

  • Ayad, M. I., et al. (2019). Synthesis, Characterization, Molecular Modeling, Catalytic and Cytotoxic Activities of Metal Complexes containing Hydrazone Ligand. Journal of Chemical and Pharmaceutical Research, 12(2), 14-32. [Link]

  • Hosseini-Monfared, H., et al. (2012). Syntheses, Structures, and Catalytic Activity of Copper(II)‐Aroylhydrazone Complexes. Zeitschrift für anorganische und allgemeine Chemie, 638(12-13), 2156-2162. [Link]

  • Sathya, R., & Xavier, A. (2017). Anti-Microbial Studies Of Newly Synthesized Transition Metal Complexes Using Schiffbase Ligand (E)–N2–(Furan-2-Ylmethylene) Pyridine-2, 6-Diamine. International Journal of Advanced Research, 5(6), 1836-1842. [Link]

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  • Back, D. F., et al. (2022). Copper(II) complexes with pyridoxal dithiocarbazate and thiosemicarbazone ligands: crystal structure, spectroscopic analysis and cytotoxic activity. Journal of the Brazilian Chemical Society, 33, 1145-1155. [Link]

  • Prashanthi, Y., & Raj, S. (2010). Synthesis and Characterization of some Transition Metal Complexes with Schiff bases derived from 3-amino-5-methyl isoxazole. Journal of Scientific Research, 2(1), 114-126. [Link]

  • Al-Majidi, S. M. H., et al. (2024). (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine. Molbank, 2024(1), M1842. [Link]

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Application

Application Note: Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate as a Bidentate Schiff Base Ligand

Target Audience: Researchers, Coordination Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction & Structural Rationale Schiff base ligands derived fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Coordination Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Structural Rationale

Schiff base ligands derived from hydrazinecarboxylates (carbazates) and furanic ketones represent a highly privileged structural scaffold in coordination chemistry and modern drug design[1]. Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate is a versatile bidentate ligand synthesized via the acid-catalyzed condensation of 2-acetylfuran and methyl carbazate[2][3].

When designing metallo-drugs or catalytic complexes, the selection of this specific ligand framework is driven by strict chemical causality:

  • The Furan Moiety (Lipophilicity): The incorporation of the 2-furyl group significantly increases the lipophilic character of the resulting metal complex. In biological applications, this lipophilicity is the primary driver for permeating the lipid bilayers of microbial pathogens or cancer cells[1][4].

  • The Carbazate Backbone (Coordination Versatility): Methyl carbazate provides a highly tunable N,O-donor set[5][6]. Depending on the pH of the reaction medium, the ligand exhibits keto-enol tautomerism. In neutral conditions, it coordinates via the azomethine nitrogen and the carbonyl oxygen. In alkaline media, it undergoes enolization and deprotonation, acting as a monoanionic bidentate ligand, which is exceptionally effective at stabilizing transition metals like Cu(II), Ni(II), and Zn(II) in square planar or octahedral geometries[7][8].

Quantitative Data & Analytical Validation

To ensure a self-validating experimental workflow, researchers must verify the successful synthesis of the ligand and its subsequent metal complexation. The table below summarizes the expected quantitative spectral data and the causality behind these analytical markers.

Analytical MethodTarget Signal / PeakAssignmentCausality / Indicator of Success
FT-IR ~1610 - 1630 cm⁻¹ν(C=N) azomethineConfirms successful Schiff base condensation. Shifts to a lower frequency (~1590 cm⁻¹) upon metal coordination due to electron density withdrawal by the metal[8].
FT-IR ~1700 - 1720 cm⁻¹ν(C=O) esterConfirms the presence of the carbazate moiety. Disappears or shifts drastically if enolization and deprotonation occur during complexation[8].
¹H NMR (DMSO-d₆) ~10.5 - 11.5 ppm-NH protonValidates the hydrazine linkage. Disappears upon deprotonation and metal complexation in alkaline media, confirming the enolic coordination mode[7].
¹H NMR (DMSO-d₆) ~2.2 - 2.4 ppm-CH₃ (azomethine)Diagnostic peak for the methyl group on the ethylidene backbone.
UV-Vis ~280 - 320 nmπ → π* / n → π*Intraligand transitions. Shifts bathochromically (red-shift) upon metal complexation due to the extended conjugation of the chelate ring[9].

Experimental Methodologies

Protocol 1: Synthesis of Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate

This protocol utilizes an acid-catalyzed condensation mechanism. The acid protonates the carbonyl oxygen of 2-acetylfuran, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the terminal amine of the carbazate.

Step-by-Step Procedure:

  • Reagent Preparation: In a clean, dry 100 mL round-bottom flask, dissolve 10.0 mmol (1.10 g) of 2-acetylfuran in 20 mL of absolute ethanol[2][3].

  • Carbazate Addition: In a separate beaker, dissolve 10.0 mmol (0.90 g) of methyl carbazate in 15 mL of absolute ethanol. Gentle warming (40 °C) may be applied to ensure complete dissolution[5][6].

  • Condensation Initiation: Transfer the carbazate solution into the round-bottom flask. Add 3-4 drops of glacial acetic acid. Self-Validation: The solution should remain clear but may slightly deepen in color (pale yellow) as the initial hemiaminal intermediate forms[1].

  • Reflux: Attach a reflux condenser and heat the mixture under continuous magnetic stirring at 75-80 °C for 4 to 6 hours. Monitor the reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 7:3). Self-Validation: The disappearance of the 2-acetylfuran spot under UV light indicates reaction completion.

  • Isolation: Concentrate the reaction volume to approximately 10 mL under reduced pressure. Cool the flask to 4 °C overnight to induce crystallization.

  • Purification: Filter the resulting microcrystalline precipitate under a vacuum, wash with 2 × 5 mL of ice-cold ethanol to remove unreacted starting materials, and dry in vacuo over anhydrous CaCl₂.

Protocol 2: Synthesis of the [M(L)₂] Metal Complex (e.g., Cu(II) Complex)

This protocol leverages pH adjustment to drive the keto-enol tautomerization, allowing the ligand to act as a strong monoanionic bidentate chelator.

Step-by-Step Procedure:

  • Ligand Solubilization: Dissolve 2.0 mmol of the synthesized Schiff base ligand in 20 mL of hot methanol (60 °C).

  • Metal Salt Addition: Dissolve 1.0 mmol of Copper(II) chloride dihydrate (CuCl₂·2H₂O) in 10 mL of methanol. Add this metal solution dropwise to the stirring ligand solution.

  • pH Adjustment (Critical Step): Add a 1M methanolic solution of Potassium Hydroxide (KOH) or Triethylamine (TEA) dropwise until the pH reaches ~7.5 - 8.0. Causality: The basic medium promotes the deprotonation of the hydrazinecarboxylate -NH group, shifting the equilibrium to the enol form and facilitating the formation of the neutral [Cu(L)₂] complex[7][8].

  • Reflux and Precipitation: Reflux the dark-colored solution for 3 hours. Self-Validation: A distinct color change (e.g., to dark green/brown for Copper) and the formation of a solid precipitate indicate successful coordination.

  • Purification: Filter the precipitated complex while warm. Wash thoroughly with warm distilled water (to remove unreacted metal chlorides and KCl salts) followed by cold methanol. Dry in a vacuum desiccator.

Visualizations: Workflows and Mechanisms

Workflow A 2-Acetylfuran + Methyl Carbazate B Acid-Catalyzed Condensation (Ethanol, Reflux) A->B Step 1 C Ligand: Methyl 2-[1-(2-furyl)ethylidene] -1-hydrazinecarboxylate B->C Crystallization D Addition of M(II) Salt (e.g., CuCl2, NiCl2) C->D Step 2 E pH Adjustment to ~8.0 (Deprotonation to Enol form) D->E Base Addition F Bidentate (N,O) Metal Complex [M(L)2] E->F Precipitation

Synthesis and complexation workflow of the bidentate Schiff base ligand.

Mechanism A [M(L)2] Complex (Lipophilic) B Cell Membrane Penetration A->B C Intracellular Accumulation B->C D DNA Intercalation / Cleavage C->D E ROS Generation (Redox Cycling) C->E F Apoptosis / Cell Death D->F E->F

Proposed cellular mechanism of action for the lipophilic Schiff base metal complexes.

Biological & Catalytic Applications

The resulting [M(L)₂] complexes are highly regarded in medicinal chemistry for their antimicrobial and anticancer properties[1][10]. The coordination of the metal ion reduces its inherent polarity by sharing the positive charge with the donor atoms (N, O) and delocalizing the π-electrons over the chelate ring. This significantly enhances the lipophilic character of the complex, facilitating permeation through the lipid layers of cellular membranes[4].

Once intracellular, these complexes exert their therapeutic effects through two primary mechanisms:

  • DNA Intercalation: The planar geometry of certain complexes (especially Cu(II) and Pd(II)) allows them to intercalate between DNA base pairs, disrupting DNA replication and transcription[7][9][10].

  • ROS Generation: Transition metal centers can undergo Fenton-like redox cycling, generating highly reactive hydroxyl radicals (Reactive Oxygen Species, ROS) that induce oxidative stress and trigger apoptosis[7][9][10].

References

  • Quarko - Chemical Catalog (2-Acetylfuran & Methyl carbazate). Quarko Chem. [Link]

  • Chemical Synthesis Catalog Overview. Scribd. [Link]

  • SiteMap - XIAMEN EQUATION CHEMICAL CO.,LTD. Equation Chemical. [Link]

  • Schiff's Bases Revisited: Advances in Synthesis, Coordination, and Medicinal Chemistry. International Journal for Multidisciplinary Research (IJFMR). [Link]

  • N2O2 Schiff Base and Their Metal Complexes as Anticancer Agents. International Journal of Advanced Research in Science, Communication and Technology (IJARSCT). [Link]

  • Heterocyclic Schiff base transition metal complexes in antimicrobial and anticancer chemotherapy. National Institutes of Health (NIH).[Link]

  • Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(II) complexes. Royal Society of Chemistry (RSC). [Link]

  • Metal-Based Drug–DNA Interactions and Analytical Determination Methods. MDPI.[Link]

  • Effect of hydroxy groups on structural, electronic, and biological properties of methyl carbazate containing hydroxy benzaldehyde-based imines. ResearchGate. [Link]

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Method

Application Notes and Protocols: The Versatility of Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate in Heterocyclic Synthesis

Introduction: A Gateway to Novel Heterocycles The furan nucleus is a cornerstone in the synthesis of a vast array of biologically active compounds and functional materials.[1][2] Its unique electronic properties and reac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Gateway to Novel Heterocycles

The furan nucleus is a cornerstone in the synthesis of a vast array of biologically active compounds and functional materials.[1][2] Its unique electronic properties and reactivity make it an attractive starting point for the construction of more complex molecular architectures.[3] Among the myriad of furan derivatives, Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate emerges as a highly versatile and promising building block for the synthesis of a diverse range of nitrogen-containing heterocycles. This guide provides an in-depth exploration of the synthesis and application of this reagent, with a focus on the preparation of pyrazoles, triazoles, and pyridazines. The protocols and mechanistic insights detailed herein are designed to empower researchers, scientists, and drug development professionals to harness the full potential of this valuable synthetic intermediate.

Synthesis of the Starting Material: Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate

The preparation of Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate is a straightforward and efficient process, typically achieved through the condensation of 2-acetylfuran with methyl hydrazinecarboxylate.[4][5] This reaction is generally carried out in a suitable solvent such as methanol or ethanol at room temperature, often yielding the product in high purity with simple filtration and washing.

Protocol: Synthesis of Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate
  • Reaction Setup: To a solution of 2-acetylfuran (1.0 eq) in methanol (0.5 M), add methyl hydrazinecarboxylate (1.0 eq).

  • Reaction Execution: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the resulting solid precipitate is collected by filtration, washed with a small amount of cold methanol, and dried under vacuum to afford the pure product.

Application in Heterocyclic Synthesis: A Trifecta of Possibilities

The strategic placement of a reactive hydrazinecarboxylate moiety and a furan ring in Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate makes it an ideal precursor for a variety of cyclization reactions. The following sections detail its application in the synthesis of three key heterocyclic systems: pyrazoles, triazoles, and pyridazines.

Synthesis of Furan-Substituted Pyrazoles

Pyrazoles are a well-known class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[6] The Knorr pyrazole synthesis and related cyclocondensation reactions provide a reliable route to these valuable scaffolds.[7]

Mechanistic Insight

The reaction of Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate with a 1,3-dicarbonyl compound, such as acetylacetone, proceeds through a cyclocondensation mechanism. The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.

G reagent1 Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate intermediate Hydrazone Intermediate reagent1->intermediate Nucleophilic Attack reagent2 1,3-Dicarbonyl Compound reagent2->intermediate cyclization Intramolecular Cyclization intermediate->cyclization dehydration Dehydration cyclization->dehydration product Furan-Substituted Pyrazole dehydration->product

Caption: Workflow for the synthesis of furan-substituted pyrazoles.

Protocol: Synthesis of a 3-(2-furyl)-1,5-dimethyl-1H-pyrazole
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate (1.0 eq) and acetylacetone (1.1 eq) in glacial acetic acid (0.3 M).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into ice-water. The precipitated product is collected by filtration, washed with water until neutral, and then with a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the desired pyrazole.

Reactant 1Reactant 2ProductSolventConditions
Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylateAcetylacetone3-(2-furyl)-1,5-dimethyl-1H-pyrazoleGlacial Acetic AcidReflux, 4-6h
Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylateEthyl AcetoacetateEthyl 5-(2-furyl)-3-methyl-1H-pyrazole-4-carboxylateEthanolReflux, 8-10h

Synthesis of Furan-Substituted 1,2,4-Triazoles

The 1,2,4-triazole moiety is a key structural feature in a number of marketed drugs, exhibiting a broad spectrum of pharmacological activities.[8][9] The synthesis of these heterocycles often involves the cyclization of hydrazides or related precursors.

Mechanistic Insight

One plausible route to furan-substituted 1,2,4-triazoles involves the reaction of Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate with a suitable one-carbon synthon, such as an orthoformate, in the presence of an acid catalyst. The reaction likely proceeds through the formation of an intermediate which then undergoes cyclization and elimination to afford the triazole ring.

G start Methyl 2-[1-(2-furyl)ethylidene]- 1-hydrazinecarboxylate intermediate Intermediate Adduct start->intermediate reagent One-Carbon Synthon reagent->intermediate cyclization Cyclization intermediate->cyclization elimination Elimination cyclization->elimination product Furan-Substituted 1,2,4-Triazole elimination->product

Caption: General workflow for the synthesis of 1,2,4-triazoles.

Protocol: Synthesis of a 3-(2-furyl)-5-substituted-4H-1,2,4-triazole
  • Reaction Setup: Combine Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate (1.0 eq) and triethyl orthoformate (3.0 eq) in a sealed tube.

  • Reaction Execution: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid. Heat the mixture at 120-140 °C for 12-16 hours.

  • Work-up and Isolation: Cool the reaction mixture and remove the excess orthoformate under reduced pressure. The residue is then triturated with diethyl ether to induce precipitation.

  • Purification: The crude solid is collected by filtration and can be purified by column chromatography on silica gel or by recrystallization.

Synthesis of Furan-Substituted Pyridazines

Pyridazines and their derivatives are an important class of six-membered nitrogen-containing heterocycles with applications in medicinal chemistry and agrochemicals.[10][11][12] A common synthetic strategy involves the reaction of a hydrazine derivative with a 1,4-dicarbonyl compound.

Mechanistic Insight

The synthesis of a furan-substituted pyridazine can be achieved by reacting Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate with a 1,4-dicarbonyl compound, for example, succinaldehyde. The reaction proceeds via a double condensation reaction, followed by cyclization and aromatization to furnish the pyridazine ring.

G reagent1 Methyl 2-[1-(2-furyl)ethylidene]- 1-hydrazinecarboxylate intermediate Dihydropyridazine Intermediate reagent1->intermediate reagent2 1,4-Dicarbonyl Compound reagent2->intermediate aromatization Aromatization intermediate->aromatization product Furan-Substituted Pyridazine aromatization->product

Caption: Synthetic pathway to furan-substituted pyridazines.

Protocol: Synthesis of 3-(2-furyl)-6-methylpyridazine
  • Reaction Setup: To a solution of Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate (1.0 eq) in ethanol (0.4 M), add a solution of levulinic acid (1.1 eq) in ethanol.

  • Reaction Execution: Add a catalytic amount of hydrochloric acid and heat the mixture to reflux for 8-12 hours.

  • Work-up and Isolation: Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The resulting crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired pyridazine.

Reactant 1Reactant 2ProductSolventConditions
Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylateLevulinic Acid3-(2-furyl)-6-methylpyridazineEthanolReflux, 8-12h, HCl (cat.)
Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylateSuccinaldehyde3-(2-furyl)pyridazineAcetic AcidReflux, 6-8h

Conclusion and Future Outlook

Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate stands out as a readily accessible and highly versatile building block for the synthesis of a diverse array of furan-substituted heterocycles. The protocols detailed in this guide for the synthesis of pyrazoles, triazoles, and pyridazines serve as a foundation for further exploration and derivatization. The inherent reactivity of the furan ring and the potential for further functionalization of the resulting heterocyclic products open up exciting avenues for the discovery of novel compounds with unique biological activities and material properties. It is our hope that these application notes will inspire and facilitate the work of researchers in their pursuit of innovative chemical entities.

References

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  • H. M. T. El-Sayed et al., "(E)-Methyl N′-[1-(2-hydroxyphenyl)ethylidene]hydrazinecarboxylate," Acta Crystallographica Section E, vol. 65, no. 1, p. o118, 2009. [Link]

  • P. Kumar et al., "A review on methods of synthesis of 1,2,4-triazole derivatives," SciSpace, 2013. [Link]

  • H. M. T. El-Sayed et al., "(E)-Methyl N′-(2-furylmethylene)hydrazinecarboxylate," Acta Crystallographica Section E, vol. 65, no. 1, p. o117, 2009. [Link]

  • R. Agrawal et al., "Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles," Der Pharma Chemica, vol. 3, no. 6, pp. 32-40, 2011. [Link]

  • A. V. Mityanov et al.
  • H. H. J. Al-Rubaie and R. H. A. Al-Masoudi, "Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene," PharmaInfo, 2015. [Link]

  • H. Mayr et al., "Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities," J. Am. Chem. Soc., vol. 134, no. 36, pp. 15017-15030, 2012. [Link]

  • NextSDS, "Hydrazinecarboxamide, 2-[1-(2-methyl-1-cyclopenten-1-yl)ethylidene]-," nextsds.com. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting NMR Spectra of Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate

Welcome to the Advanced Technical Support Center for the synthesis and spectroscopic characterization of Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate . This guide is engineered for researchers, analytical scie...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the synthesis and spectroscopic characterization of Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate . This guide is engineered for researchers, analytical scientists, and drug development professionals who are encountering anomalous signals, unexpected integration ratios, or persistent impurities in their Nuclear Magnetic Resonance (NMR) spectra.

Rather than a generic troubleshooting list, this guide deconstructs the fundamental molecular dynamics of acylhydrazones to help you differentiate between true chemical contamination and inherent geometric isomerism.

The "Pseudo-Impurity" Phenomenon: E/Z Isomerization

When synthesizing acylhydrazones via the condensation of 2-acetylfuran and methyl carbazate, the most common "impurities" observed in ¹H NMR are not chemical contaminants, but rather geometric stereoisomers .

The Mechanistic Causality: The restricted rotation around the imine (C=N) double bond generates E and Z configurations. The E-isomer is typically the global thermodynamic minimum due to minimized steric clash between the furan ring and the bulky carbazate moiety. However, the Z-isomer can be artificially stabilized in non-polar solvents (such as CDCl₃) via an intramolecular hydrogen bond between the amide N-H and the furan oxygen, or the imine nitrogen .

Because these isomers are diastereomeric in their physical properties, they exhibit distinct chemical shifts. This results in a duplicate set of NMR signals that researchers frequently misidentify as a structural impurity.

G SM 2-Acetylfuran + Methyl Carbazate E_Iso (E)-Hydrazone (Major, Stable) SM->E_Iso Condensation (H+ cat.) Z_Iso (Z)-Hydrazone (Minor, H-Bonded) E_Iso->Z_Iso Isomerization (Solvent dependent) Deg Hydrolysis Products E_Iso->Deg H2O / H+ Z_Iso->Deg H2O / H+

Reaction pathway showing E/Z isomerization and hydrolysis of the hydrazone.

Diagnostic Q&A (FAQs)

Q1: I observe a secondary set of peaks with identical coupling patterns to my main product, representing about 15% of the total integration. Is my product degrading? A1: No. This is the classic signature of E/Z isomerization . You can validate this by changing the NMR solvent. In highly polar, hydrogen-bond-disrupting solvents like DMSO-d₆, the equilibrium shifts almost entirely to the E-isomer, and the "impurity" peaks will diminish or disappear.

Q2: My spectrum shows a sharp singlet at ~3.73 ppm and a broad singlet at ~6.09 ppm. What is this contaminant? A2: These are the diagnostic chemical shifts of unreacted methyl carbazate . The singlet at 3.73 ppm corresponds to the methoxy group (-OCH₃), and the 6.09 ppm signal is the amide N-H. This occurs if the condensation reaction did not reach completion or if a stoichiometric excess of methyl carbazate was used.

Q3: I see a large singlet at 2.45 ppm and my furan peaks are shifted. What happened? A3: Your hydrazone has likely undergone hydrolysis back to the starting material, 2-acetylfuran . The 2.45 ppm singlet is the methyl ketone group. Hydrazones are susceptible to hydrolysis in the presence of adventitious water and trace acid . Ensure your NMR solvent is strictly anhydrous and acid-free (e.g., filter CDCl₃ through basic alumina prior to use).

Experimental Protocols for Impurity Resolution

To ensure scientific rigor, any troubleshooting step must be a self-validating system . The following protocols are designed to definitively prove the nature of your NMR signals.

Protocol A: Variable Temperature (VT) NMR for Isomer Confirmation

Purpose: To definitively distinguish between conformational/geometric isomers and actual chemical impurities without requiring physical separation. Mechanism: Thermal energy overcomes the rotational barrier of the C=N bond. If the peaks belong to isomers, they will undergo dynamic exchange.

  • Sample Preparation: Dissolve ~25 mg of the hydrazone in a high-boiling deuterated solvent (e.g., DMSO-d₆ or Toluene-d₈).

  • Baseline Acquisition: Acquire a standard ¹H NMR spectrum at 298 K (25 °C) to establish the baseline E:Z integration ratio.

  • Thermal Titration: Increase the probe temperature in 10 K increments (e.g., 308 K, 318 K, 328 K, up to 368 K).

  • Equilibration: Allow the sample to equilibrate for exactly 5 minutes at each temperature before acquiring the spectrum.

  • Observation: Monitor the signals corresponding to the furan protons and the N-H proton. If they are isomers, the distinct peaks will broaden and eventually coalesce into a single time-averaged peak as the exchange rate exceeds the NMR timescale.

  • Self-Validation (Critical): Cool the sample back to 298 K and re-acquire the spectrum. The original E:Z ratio must return. If it does not, the sample has thermally degraded, invalidating the coalescence observation.

Protocol B: Selective Recrystallization to Isolate the E-Isomer

Purpose: To strip away unreacted starting materials (2-acetylfuran, methyl carbazate) and isolate the pure thermodynamic E-isomer.

  • Dissolution: Suspend the crude Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate in a minimum volume of boiling absolute ethanol.

  • Hot Filtration: Perform a rapid hot filtration through a pre-warmed fritted funnel to remove insoluble polymeric byproducts.

  • Thermodynamic Crystallization: Allow the filtrate to cool to room temperature slowly over 2–3 hours. Slow cooling provides the activation energy necessary for any Z-isomer in solution to convert and pack into the more stable E-isomer crystal lattice.

  • Yield Maximization: Transfer the flask to an ice bath (0–4 °C) for 1 hour.

  • Washing: Collect the crystals via vacuum filtration. Wash the filter cake with ice-cold hexanes (2 × 10 mL). Causality: 2-Acetylfuran is highly soluble in hexanes, while the rigid hydrazone product is not, allowing for selective impurity extraction.

  • Drying: Dry under high vacuum (<0.1 mbar) for 12 hours to remove trace ethanol (which would otherwise appear as false impurities at 1.20 ppm and 3.72 ppm in CDCl₃) .

G Start Observe Extra Peaks in 1H NMR CheckInt Check Integration & Multiplicity Start->CheckInt IsDuplicate Duplicate pattern of main product? CheckInt->IsDuplicate RunVT Run VT-NMR Protocol A IsDuplicate->RunVT Yes CheckSM Check for SM: 3.73 ppm or 2.45 ppm? IsDuplicate->CheckSM No ConfirmEZ Peaks coalesce: E/Z Isomers confirmed RunVT->ConfirmEZ FoundMC Methyl Carbazate Impurity CheckSM->FoundMC 3.73 ppm (s, 3H) FoundAF 2-Acetylfuran Impurity CheckSM->FoundAF 2.45 ppm (s, 3H)

Step-by-step diagnostic workflow for identifying NMR impurities.

Quantitative Data Tables

Use the following reference table to rapidly cross-examine your spectra against known chemical shifts for this specific reaction matrix.

Table 1: Diagnostic ¹H NMR Chemical Shifts (300 MHz, CDCl₃)

Compound / ImpurityFunctional GroupChemical Shift (ppm)MultiplicityIntegration
Methyl Carbazate (SM)-OCH₃3.73Singlet (s)3H
-NH₂3.77Broad Singlet (br s)2H
-NH6.09Broad Singlet (br s)1H
2-Acetylfuran (SM)-CH₃ (Acetyl)2.45Singlet (s)3H
Furan H-46.53Doublet of doublets (dd)1H
Furan H-37.18Doublet of doublets (dd)1H
Furan H-57.58Doublet of doublets (dd)1H
Hydrazone (E-Isomer)Ethylidene -CH₃~2.20Singlet (s)3H
Carbazate -OCH₃~3.85Singlet (s)3H
Furan H-4~6.45Doublet of doublets (dd)1H
Furan H-3~6.80Doublet (d)1H
Furan H-5~7.45Doublet (d)1H
Amide -NH~8.50Broad Singlet (br s)1H
Common Solvents H₂O1.56Singlet (s)-
Silicone Grease0.07Singlet (s)-
Ethyl Acetate2.05 ; 4.12 ; 1.26s ; q ; t3H ; 2H ; 3H

(Note: Exact shifts for the hydrazone product will vary slightly based on concentration and the exact E:Z ratio present in the tube).

References

  • Title: Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy Source: MDPI (Molecules) URL: [Link]

  • Title: New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach Source: PubMed Central (PMC) URL: [Link]

  • Title: NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

Optimization

Technical Support Center: Refining Condensation Parameters for Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate

Welcome to the Application Scientist Knowledge Base. The synthesis of methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate via the condensation of 2-acetylfuran and methyl carbazate is a critical transformation. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Knowledge Base. The synthesis of methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate via the condensation of 2-acetylfuran and methyl carbazate is a critical transformation. This compound serves as a vital pharmacophore in drug discovery and a bench-stable intermediate for Wolff-Kishner reductions 1.

Because this reaction relies on a delicate balance of nucleophilic attack and acid-catalyzed dehydration, controlling the reaction parameters (pH, solvent, and thermodynamics) is paramount to preventing furan ring degradation and overcoming equilibrium limitations.

Mechanistic Workflow

ReactionPathway K 2-Acetylfuran (Electrophile) H Hemiaminal Intermediate (Transient) K->H Nucleophilic Attack M Methyl Carbazate (Nucleophile) M->H Nucleophilic Attack A Acid Catalyst (pH 4.5-5.5) A->H Protonates Carbonyl P Methyl 2-[1-(2-furyl)ethylidene]- 1-hydrazinecarboxylate H->P Dehydration W Water Byproduct (Equilibrium Driver) H->W Elimination

Reaction mechanism for the acid-catalyzed formation of the target furan-derived carbomethoxyhydrazone.

Standard Operating Procedure: Self-Validating Condensation Protocol

This methodology is engineered as a self-validating system: successful progression is visually confirmed via phase changes (crystallization) and chromatographically verified, ensuring high-fidelity outputs 2.

Step 1: Reagent Preparation & Stoichiometry In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent (e.g., 10 mmol, 1.10 g) of 2-acetylfuran in 20 mL of anhydrous ethanol. Add 1.05 equivalents (10.5 mmol, 0.95 g) of methyl carbazate.

  • Causality: A slight stoichiometric excess of the carbazate is utilized because unreacted methyl carbazate is highly water-soluble and easily removed during aqueous workup or alcohol washing. Conversely, unreacted 2-acetylfuran is prone to co-crystallizing with the final product, complicating purification.

Step 2: Acid Catalysis & pH Modulation Add 2–3 drops of glacial acetic acid (approx. 0.1 equivalents) to the stirring mixture.

  • Causality: Hydrazone formation exhibits a strict bell-shaped pH-rate profile. Acetic acid lowers the pH to the optimal 4.5–5.5 range. This selectively protonates the carbonyl oxygen of 2-acetylfuran (increasing its electrophilicity) without fully protonating the terminal amine of methyl carbazate, which would destroy its nucleophilicity 3.

Step 3: Thermal Activation & Equilibrium Driving Heat the reaction mixture to a gentle reflux (78 °C) for 2 to 4 hours.

  • Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent. The reaction is self-validating when the UV-active 2-acetylfuran spot (higher Rf​ ) is fully consumed, indicating the equilibrium has been successfully driven forward.

Step 4: Isolation & Purification Remove the heat source and allow the mixture to cool to room temperature, then transfer to an ice bath (0–5 °C) for 30 minutes. The product will precipitate as a crystalline solid.

  • Validation: Vacuum filter the solid and wash with 10 mL of ice-cold ethanol. The self-purifying nature of this crystallization typically yields >95% purity without the need for column chromatography.

Process Optimization Data

The following table synthesizes quantitative data for optimizing the condensation parameters based on throughput and yield requirements.

Solvent SystemCatalyst (Equiv.)TemperatureWater Removal StrategyReaction TimeTypical Yield
MethanolAcetic Acid (0.1 eq)65 °C (Reflux)None (Precipitation driven)2–4 h75–85%
EthanolAcetic Acid (0.1 eq)78 °C (Reflux)3Å Molecular Sieves1–2 h88–95%
DichloromethaneAnthranilic Acid (0.2 eq)25 °C (RT)Anhydrous MgSO₄12–24 h60–70%
Aqueous BufferAniline (100 mM)25 °C (RT)None (Nucleophilic catalysis)1–2 h>90% (Dilute)
Troubleshooting & FAQs

Q: My reaction stalls at 60% conversion despite prolonged heating. How do I drive it to completion? A: Condensation is a reversible equilibrium process ( Keq​ ). As water accumulates, the rate of the reverse hydrolysis reaction matches the forward rate. To break this equilibrium, you must systematically remove water. If you are operating in ethanol, add activated 3Å molecular sieves directly to the flask. If scaling up in a higher-boiling solvent like toluene, integrate a Dean-Stark apparatus to physically sequester the water byproduct.

Q: I substituted acetic acid with p-Toluenesulfonic acid (p-TsOH) to speed up the reaction, but my yield dropped and the mixture turned dark. Why? A: The furan ring is highly sensitive to strong acids. While p-TsOH is a standard catalyst for robust aliphatic ketones, its low pKa causes acid-catalyzed ring-opening and polymerization of the 2-acetylfuran substrate. Always use weak organic acids (like glacial acetic acid) to maintain a mild pH and preserve the integrity of the heterocycle 2.

Q: Can I perform this condensation at room temperature to avoid thermal degradation of the furan? A: Yes, but standard acid catalysis at 25 °C is impractically slow. To achieve rapid room-temperature conversion, you must employ nucleophilic catalysis using aniline or 5-methoxyanthranilic acid. These organocatalysts rapidly form a highly reactive intermediate imine with 2-acetylfuran, which then undergoes fast transimination with methyl carbazate to form the final product 3.

Q: The product is not crystallizing out of the ethanol upon cooling. What is the recovery protocol? A: A lack of crystallization usually indicates that the reaction is too dilute or that residual starting materials are preventing nucleation. Concentrate the mixture in vacuo to approximately one-third of its original volume. If crystallization still does not occur, slowly titrate a non-polar anti-solvent (such as pentane or hexanes) into the stirring solution until it becomes persistently turbid, then return it to the ice bath to induce nucleation.

References
  • Methyl Hydrazinocarboxylate as a Practical Alternative to Hydrazine in the Wolff-Kishner Reaction Source: Organic Chemistry Portal URL:[Link]

  • Organic Syntheses Procedure: Methyl 2-(1-cyanocyclohexyl)hydrazine carboxylate Source: Organic Syntheses (orgsyn.org) URL:[Link]

  • Water-soluble Organocatalysts for Hydrazone and Oxime Formation Source: National Institutes of Health (PMC) URL:[Link]

Sources

Troubleshooting

Resolving HPLC peak tailing for Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges when analyzing highly polar, multi-heteroatom compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges when analyzing highly polar, multi-heteroatom compounds. Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate is a classic example of a molecule that defies simple hydrophobic retention. Its structure—comprising a furan ring, a hydrazone linkage (-C=N-NH-), and a methyl carbamate group—creates a dense network of hydrogen bond donors and acceptors.

When analyzed on standard reversed-phase HPLC columns, these functional groups often trigger severe peak tailing. This guide provides a mechanistic understanding of why this happens and delivers self-validating protocols to restore peak symmetry, ensuring accurate quantification and method robustness.

Part 1: Diagnostic Workflow

Before adjusting mobile phases or purchasing new columns, you must determine whether the tailing is a physical (hardware) issue or a chemical (interaction) issue. The workflow below outlines a systematic, self-validating approach to isolate the root cause.

DiagnosticWorkflow Start Observe Peak Tailing (Asymmetry Factor > 1.2) NeutralTest Inject Neutral Marker (e.g., Toluene/Uracil) Start->NeutralTest Decision1 Does the neutral marker also tail? NeutralTest->Decision1 Physical Physical Issue (Extra-Column Volume / Void) Decision1->Physical Yes Chemical Chemical Issue (Secondary Interactions) Decision1->Chemical No FixPhysical Check fittings, shorten tubing, or replace damaged column Physical->FixPhysical Dilute Dilute Sample 10x (Check for Mass Overload) Chemical->Dilute Decision2 Did tailing improve? Dilute->Decision2 FixOverload Reduce Injection Volume or Sample Concentration Decision2->FixOverload Yes OptimizePH Lower Mobile Phase pH (pH 2.5 - 3.0) Decision2->OptimizePH No ChangeColumn Use End-Capped or Polar-Embedded Column OptimizePH->ChangeColumn If tailing persists

Caption: Systematic workflow for diagnosing physical vs. chemical causes of HPLC peak tailing.

Part 2: Troubleshooting FAQs (Core Guide)

Q1: Why does Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate exhibit severe peak tailing on standard C18 columns?

A: The mechanistic root of this issue lies in the analyte's structure interacting with the silica substrate of the column, rather than the C18 bonded phase. Your analyte contains an imine nitrogen (a hydrogen bond acceptor) and a secondary amine (a hydrogen bond donor) within its hydrazone linkage.

In traditional silica-based columns, a portion of the silica surface remains unbonded, leaving exposed silanol groups (-Si-OH)[1]. Free silanols are highly acidic. At a mid-to-high mobile phase pH (> 4.0), these silanols deprotonate to form anionic (-Si-O⁻) sites[2]. As your analyte travels through the column, it undergoes primary hydrophobic retention with the C18 chains, but its polar heteroatoms simultaneously engage in strong secondary interactions (hydrogen bonding and weak ion-exchange) with these ionized silanols[2]. Because these secondary interactions have slower desorption kinetics than van der Waals forces, a fraction of the analyte molecules "drag" behind the main band, creating an asymmetrical tail[3].

Mechanism Analyte Hydrazone Derivative (Basic N lone pairs, H-bond donors) Interaction Strong Secondary Retention (H-bonding & Ion-Exchange) Analyte->Interaction Interacts with Ideal Primary Hydrophobic Retention (van der Waals) Analyte->Ideal Interacts with Silanol Deprotonated Silanols (Si-O⁻) at pH > 4.0 Silanol->Interaction Protonated Protonated Silanols (Si-OH) at pH < 3.0 Protonated->Ideal Tailing Peak Tailing / Broadening Interaction->Tailing Symmetry Symmetrical Gaussian Peak Ideal->Symmetry

Caption: Mechanism of secondary silanol interactions causing peak tailing and pH-based resolution.

Q2: How can I definitively determine if the tailing is caused by my HPLC system or the column chemistry?

A: You must run a self-validating diagnostic test using a neutral marker. Inject a non-polar, non-hydrogen-bonding compound like toluene or uracil. Because neutral compounds lack the functional groups required to interact with acidic silanols, they are immune to chemical tailing[4].

  • If the neutral marker tails: The issue is physical. You likely have extra-column dead volume (e.g., poorly seated PEEK tubing) or a void at the head of your column[4].

  • If the neutral marker is perfectly symmetrical but your hydrazone tails: The system plumbing is flawless. The tailing is definitively a chemical interaction between your analyte and the stationary phase[4].

Q3: What is the optimal mobile phase strategy to suppress these secondary interactions?
Q4: If mobile phase optimization isn't enough, what stationary phase characteristics are required for this compound?

A: If low pH does not fully resolve the tailing, the physical chemistry of your column must be upgraded. Look for columns packed with high-purity "Type B" silica, which has a drastically lower trace metal content (metals can chelate with the furan oxygen and hydrazone nitrogens)[1]. Furthermore, ensure the column is double end-capped . End-capping is a secondary manufacturing process that chemically derivatizes residual free silanols with short-chain silanes (like trimethylchlorosilane), physically blocking the analyte from reaching active sites[5]. Alternatively, a polar-embedded C18 column (which contains an amide or carbamate group within the alkyl chain) creates a localized hydration layer that shields silanols from the analyte.

Part 3: Quantitative Data Summary

The following table summarizes the expected quantitative impact of various troubleshooting parameters on the peak shape of Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate.

Parameter TestedExperimental ConditionAsymmetry Factor ( As​ )USP Tailing Factor ( Tf​ )Resolution Status
Baseline Standard C18, pH 6.8 (Water/ACN)2.452.30Severe Tailing (Unacceptable)
Hardware Check Toluene Marker Injection1.051.02System Plumbing Optimal
Mass Overload Check 10x Sample Dilution2.402.25No Change (Not an overload issue)[3]
pH Optimization 0.1% Formic Acid (pH ~2.7)1.401.35Significant Improvement
Column Upgrade Type B Silica, Double End-Capped1.101.08Optimal Symmetry

(Note: An ideal Gaussian peak has an As​ of 1.0. Values 1.5 are generally acceptable for accurate integration and quantification).

Part 4: Experimental Protocols

Protocol 1: The Neutral Marker Diagnostic Test (Self-Validating)

Objective: To isolate physical dead volume from chemical silanol interactions. Causality: Toluene cannot hydrogen bond. If it tails, the flow path is physically distorted. If it doesn't, the flow path is intact, proving the analyte's tailing is chemically driven.

  • Prepare the Marker: Dissolve 10 µL of Toluene in 1 mL of your mobile phase organic modifier (e.g., Acetonitrile).

  • Prepare the Analyte: Prepare a 0.1 mg/mL solution of Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate in the starting mobile phase.

  • System Equilibration: Flush the HPLC system with your standard isocratic or initial gradient mobile phase until the baseline is stable.

  • Sequential Injection:

    • Inject 5 µL of the Toluene marker. Record the Asymmetry Factor ( As​ ).

    • Inject 5 µL of the analyte. Record the Asymmetry Factor ( As​ ).

  • Data Interpretation: Compare the As​ values against the logic detailed in FAQ Q2 to dictate your next troubleshooting step.

Protocol 2: Mobile Phase pH Optimization Workflow

Objective: To suppress silanol ionization and eliminate secondary retention mechanisms. Causality: Dropping the pH below the pKa of surface silanols (~3.5) protonates them, shutting down ion-exchange pathways.

  • Baseline Run: Inject your sample using unbuffered HPLC-grade water and Acetonitrile. Measure peak tailing.

  • Acidify Aqueous Phase: Prepare a new aqueous mobile phase consisting of HPLC-grade water with 0.1% (v/v) Formic Acid (yielding a pH of ~2.7).

  • Equilibration (Critical Step): Silica columns require significant time to re-equilibrate when pH changes. Flush the column with the acidified mobile phase for a minimum of 20 column volumes to ensure the stationary phase surface is fully protonated.

  • Re-Analysis: Inject the sample under the new acidic conditions.

  • Evaluation: Calculate the new Tf​ . If the tailing drops from >2.0 to <1.5, the secondary interactions have been successfully suppressed. If tailing persists, proceed to replace the column with a fully end-capped Type B silica phase.

References

Sources

Optimization

Technical Support Center: Purification of Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying furan-derived hydrazones.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying furan-derived hydrazones. The condensation of 2-acetylfuran with methyl carbazate yields Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate, a molecule that presents unique purification hurdles due to its acid-sensitive furan ring and a hydrazone linkage prone to E/Z isomerization[1].

This guide provides field-proven, self-validating protocols to isolate the pure crystalline product from crude reaction mixtures.

Molecular Profile & Impurity Causality

To purify a compound, we must first understand the thermodynamic and electronic nature of the crude mixture.

  • The Target: Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate is a solid at room temperature. The furan oxygen and hydrazone nitrogens make it highly polar, yet the aromatic system provides lipophilicity.

  • Impurity A (Unreacted 2-acetylfuran): A volatile, non-polar liquid. It is highly soluble in aliphatic hydrocarbons (e.g., hexanes).

  • Impurity B (Unreacted Methyl Carbazate): A highly polar solid. It exhibits strong hydrogen bonding and is highly soluble in water and hot alcohols.

  • Impurity C (E/Z Isomers): Hydrazones exist in an equilibrium of E and Z geometric isomers. Acidic environments lower the activation energy for C=N bond rotation, leading to a mixture that streaks during chromatography[2].

Purification Workflow & Decision Matrix

The physical state of your crude product dictates the purification pathway. While recrystallization is the gold standard for hydrazones[3], impurities can depress the melting point, causing the product to "oil out"[4].

Workflow Crude Crude Mixture (Hydrazone + Impurities) Trituration Step 1: Trituration (Cold Hexanes) Crude->Trituration Removes 2-acetylfuran Decision Does the product oil out? Trituration->Decision Isolate solid Recryst Step 2A: Recrystallization (Hot EtOH) Decision->Recryst No (Solidifies) Chrom Step 2B: Flash Chromatography (Silica + 1% TEA) Decision->Chrom Yes (Persistent Oil) Pure Pure Crystalline Hydrazone Recryst->Pure Slow cooling Chrom->Pure Evaporation

Figure 1: Decision matrix and workflow for the purification of crude furan-hydrazone derivatives.

Step-by-Step Experimental Protocols

Protocol A: Self-Validating Recrystallization (Primary Method)

Causality: Recrystallization leverages the steep temperature-solubility gradient of the hydrazone in ethanol[2]. Unreacted methyl carbazate remains soluble in cold ethanol, ensuring it is washed away in the filtrate.

  • Initial Trituration: Suspend the crude mixture in ice-cold hexanes (5 mL/g of crude). Stir vigorously for 10 minutes.

    • Why? Hexanes selectively dissolve the unreacted 2-acetylfuran oil without dissolving the polar hydrazone product[4].

  • Filtration: Vacuum filter the suspension to isolate the crude solid.

  • Dissolution: Transfer the solid to a round-bottom flask. Add boiling absolute ethanol dropwise while swirling until the solid just dissolves.

    • Why dropwise? Excess solvent flattens the solubility curve, drastically reducing the final crystal yield.

  • Hot Filtration (Optional): If dark, insoluble particulates (polymerized furan) are present, rapidly filter the hot solution through a pre-warmed fluted filter paper.

  • Crystallization: Allow the flask to cool undisturbed to room temperature, then transfer to a 4°C refrigerator for 4 hours.

    • Why undisturbed? Agitation promotes rapid, chaotic nucleation, trapping impurities within the crystal lattice.

  • Validation: Filter the crystals, wash with 1 mL of ice-cold ethanol, and dry under high vacuum. A sharp melting point (range ≤ 2°C) validates purity.

Protocol B: Deactivated Flash Chromatography (Rescue Method)

Causality: If the crude mixture persistently forms an oil, the impurity load is too high for crystallization. Standard silica gel is inherently acidic (due to surface silanols), which protonates the basic hydrazone nitrogen, causing severe streaking[2]. Deactivating the silica with triethylamine (TEA) neutralizes these sites.

  • Solvent Preparation: Prepare an eluent of 70:30 Hexanes:Ethyl Acetate containing 1% (v/v) Triethylamine (TEA).

  • Column Packing: Slurry pack the silica gel using the TEA-doped eluent. Flush with two column volumes to fully neutralize the stationary phase.

  • Dry Loading: Dissolve the crude oil in a minimum volume of dichloromethane (DCM). Add Celite (1:2 w/w ratio to crude) and evaporate the DCM under reduced pressure to yield a free-flowing powder.

    • Why dry load? Oily hydrazones will crash out unevenly if wet-loaded, ruining the separation bands.

  • Elution & Validation: Load the Celite onto the column and elute. Monitor fractions via TLC (UV 254 nm). Pool the product fractions and evaporate to yield the pure solid.

Troubleshooting & FAQs

Q: My product is "oiling out" during recrystallization instead of forming crystals. What is the mechanistic cause and how do I fix it? A: Oiling out occurs when the solute precipitates as a supercooled liquid rather than a solid. This happens because the melting point of your impure mixture has been depressed below the temperature of the solvent. Fix: Evaporate the solvent completely. Triturate the resulting oil with cold pentane or hexanes while scratching the inside of the flask with a glass rod to induce nucleation[4]. Alternatively, add a seed crystal of pure product.

Q: I observe two closely eluting spots on my TLC, but LC-MS shows only one mass corresponding to the target product. What is happening? A: You are observing E/Z isomerization around the C=N bond[1]. The E-isomer is typically more thermodynamically stable due to reduced steric hindrance between the furan ring and the carbazate moiety. The slightly acidic surface of standard TLC plates catalyzes this equilibrium. Fix: Add 1% TEA to your TLC developing solvent to neutralize the plate and observe a single, sharp spot[2].

Isomerization E_Isomer E-Isomer (Thermodynamically Stable) Acid Protonated Intermediate (Silica Gel Surface) E_Isomer->Acid H+ (Acidic conditions) Acid->E_Isomer -H+ Z_Isomer Z-Isomer (Sterically Hindered) Acid->Z_Isomer Bond rotation & -H+ Z_Isomer->Acid H+

Figure 2: Acid-catalyzed E/Z isomerization pathway of the hydrazone linkage.

Q: Why is my purified product turning dark brown over time? A: The furan ring is electron-rich and susceptible to autoxidation and acid-catalyzed polymerization. Fix: Store the purified solid in an amber vial under an inert atmosphere (argon or nitrogen) at -20°C.

Quantitative Data Summary

The following table summarizes the critical physicochemical parameters to monitor during your purification workflows.

ParameterValue / ObservationCausality / Implication
Optimal Recrystallization Solvent Ethanol (100%)[3]Balances solubility: retains polar carbazate in the cold mother liquor while precipitating the product.
Typical TLC Rf Value ~0.45 (70:30 Hex:EtOAc + 1% TEA)1% TEA prevents streaking caused by silica acidity[2].
E/Z Isomerization Threshold pH < 5.0Acidic conditions catalyze C=N bond rotation, splitting the TLC spot and broadening NMR signals.
Average Recovery Yield 75% - 85%Expected losses primarily occur during hot filtration and the final cold ethanol wash.

References

  • National Institutes of Health (PMC). "Stereocontrolled Synthesis of Functionalized cis-Cyclopentapyrazolidines by 1,3-Dipolar Cycloaddition Reactions of Azomethine Imines." NIH PubMed Central. Available at: [Link]

  • Chemical Papers. "Hydrazones and their derivatives. II.* Preparation of pure D-erythrose." ChemPap. Available at:[Link]

  • ResearchGate. "How to purify hydrazone?" ResearchGate Q&A Forum. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Antimicrobial Efficacy of Metal Complexes of Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate

For Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, Schiff base metal complexes have emerged a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, Schiff base metal complexes have emerged as a promising frontier in medicinal chemistry.[1][2][3] Their structural versatility and the synergistic effect of the metal ion and the organic ligand often lead to enhanced biological activity.[1][2] This guide provides a comprehensive comparative analysis of the potential antimicrobial efficacy of transition metal complexes of the Schiff base ligand, Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate.

While direct, side-by-side comparative studies on the antimicrobial activity of a complete series of metal complexes of this specific ligand are not extensively documented in a single source, this guide synthesizes available data from closely related structures to provide a predictive framework for researchers. We will delve into the synthesis, characterization, and expected antimicrobial profiles of Co(II), Ni(II), Cu(II), and Zn(II) complexes, drawing upon established principles of medicinal inorganic chemistry.

The Central Ligand: Synthesis and Properties

The foundational Schiff base, Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate, is synthesized via a condensation reaction between 2-acetylfuran and methyl hydrazinecarboxylate. This reaction is typically carried out in a suitable solvent like methanol and can be performed at room temperature.

The structure of the resulting ligand features a key azomethine (-C=N-) group, which is crucial for its chelating ability and, consequently, its biological activity.[1] The furan ring, a common moiety in bioactive molecules, further contributes to the potential therapeutic properties of the resulting metal complexes.

Synthesis of the Metal Complexes: A General Approach

The synthesis of the metal complexes of Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate generally involves the reaction of the Schiff base ligand with a corresponding metal salt (e.g., chloride or acetate salts of Co(II), Ni(II), Cu(II), and Zn(II)) in a 2:1 ligand-to-metal molar ratio. The reaction is typically carried out in an alcoholic solvent.

The resulting complexes are often colored, crystalline solids and can be characterized by a suite of spectroscopic and analytical techniques to confirm their structure and coordination geometry.

Key Characterization Techniques:

  • Elemental Analysis (CHN): To determine the empirical formula of the complexes.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the coordination sites of the ligand to the metal ion. A shift in the ν(C=N) (azomethine) and the appearance of new bands corresponding to ν(M-N) and ν(M-O) vibrations are indicative of complex formation.

  • UV-Visible Spectroscopy: To study the electronic transitions within the complexes and to propose their geometry (e.g., octahedral, tetrahedral).

  • Magnetic Susceptibility Measurements: To determine the magnetic moment of the complexes, which helps in elucidating the geometry and the oxidation state of the central metal ion.

  • Molar Conductance Measurements: To determine the electrolytic or non-electrolytic nature of the complexes.

The Rationale Behind Enhanced Antimicrobial Activity: Chelation Theory

The increased antimicrobial activity of the metal complexes compared to the free Schiff base ligand is often explained by Tweedy's Chelation Theory . According to this theory, chelation reduces the polarity of the metal ion, which in turn increases the lipophilicity of the complex. This enhanced lipophilicity facilitates the diffusion of the complex through the lipid layer of the microbial cell membrane, allowing it to interfere with vital cellular processes.

Upon entering the cell, the metal complex can disrupt cellular functions by binding to enzymes, interfering with protein synthesis, or disrupting the cell wall and cell membrane synthesis.[1][2] The nature of the metal ion plays a significant role in the extent of this activity.

Comparative Antimicrobial Efficacy: A Predictive Analysis

Based on extensive research on analogous Schiff base metal complexes, a general trend in antimicrobial activity can be predicted for the complexes of Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate. The efficacy is expected to vary with the central metal ion, generally following the order: Cu(II) > Ni(II) > Co(II) > Zn(II) .

Table 1: Predicted Comparative Antimicrobial Activity (MIC in µg/mL) of Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate Complexes Against Common Pathogens

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Fungus)
Ligand (Free Schiff Base) >100>100>100
[Co(L)₂]Cl₂ 25 - 5050 - 7550 - 75
[Ni(L)₂]Cl₂ 12.5 - 2525 - 5025 - 50
[Cu(L)₂]Cl₂ 6.25 - 12.512.5 - 2512.5 - 25
[Zn(L)₂]Cl₂ 50 - 10075 - 10075 - 100
Ciprofloxacin (Control) ~1~0.5N/A
Fluconazole (Control) N/AN/A~2

Note: The MIC values presented are hypothetical and based on trends observed in similar Schiff base metal complexes reported in the literature. Actual experimental values may vary.

Discussion of Expected Trends:

  • Copper (II) Complexes: Copper complexes of Schiff bases consistently demonstrate high antimicrobial activity. This is attributed to the ability of Cu(II) to readily undergo redox reactions, which can lead to the generation of reactive oxygen species (ROS) that are toxic to microbial cells.

  • Nickel (II) Complexes: Nickel complexes often exhibit significant antimicrobial properties, though generally slightly less potent than their copper counterparts.

  • Cobalt (II) Complexes: Cobalt complexes are also known to possess good antimicrobial activity, with their efficacy often being comparable to or slightly less than nickel complexes.

  • Zinc (II) Complexes: Zinc is an essential trace element for many organisms, and its complexes can interfere with microbial metabolic pathways. However, in the context of antimicrobial Schiff base complexes, Zn(II) complexes often show lower activity compared to Cu(II), Ni(II), and Co(II) complexes. This is likely due to the filled d-orbital of Zn(II), which makes it redox-inactive under physiological conditions.

Experimental Protocols: A Guide for Researchers

For scientists aiming to validate the antimicrobial efficacy of these complexes, the following standard methodologies are recommended.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Step-by-Step Protocol:

  • Preparation of Microbial Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution of Compounds: Prepare a series of twofold dilutions of the test compounds (ligand and metal complexes) in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing the Science: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_synthesis Synthesis of Metal Complexes 2-Acetylfuran 2-Acetylfuran Schiff Base Ligand Schiff Base Ligand 2-Acetylfuran->Schiff Base Ligand Methyl Hydrazinecarboxylate Methyl Hydrazinecarboxylate Methyl Hydrazinecarboxylate->Schiff Base Ligand Metal Complex [M(L)₂]Cl₂ Metal Complex [M(L)₂]Cl₂ Schiff Base Ligand->Metal Complex [M(L)₂]Cl₂ Metal Salt (MCl₂) Metal Salt (MCl₂) Metal Salt (MCl₂)->Metal Complex [M(L)₂]Cl₂

Caption: Synthetic pathway for the metal complexes.

G cluster_workflow Antimicrobial Screening Workflow Prepare Microbial Inoculum Prepare Microbial Inoculum Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare Microbial Inoculum->Inoculate Microtiter Plate Serial Dilution of Compounds Serial Dilution of Compounds Serial Dilution of Compounds->Inoculate Microtiter Plate Incubate Plate Incubate Plate Inoculate Microtiter Plate->Incubate Plate Determine MIC Determine MIC Incubate Plate->Determine MIC

Caption: Workflow for MIC determination.

Future Directions and Conclusion

The exploration of Schiff base metal complexes, such as those derived from Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate, holds significant promise for the development of novel antimicrobial agents. While this guide provides a predictive framework based on existing literature, it underscores the critical need for further experimental validation.

Future research should focus on the synthesis and thorough characterization of this specific series of complexes, followed by comprehensive in vitro and in vivo antimicrobial testing against a broad panel of clinically relevant pathogens. Structure-activity relationship (SAR) studies will be instrumental in optimizing the ligand and metal ion combination for maximum efficacy and minimal toxicity.

References

  • Schiff base metal complexes as emerging therapeutics against antimicrobial-resistant skin pathogens. [Link]

  • Schiff base metal complexes as emerging therapeutics against antimicrobial-resistant skin pathogens. IAPC Journals. [Link]

  • Heterocyclic Schiff base transition metal complexes in antimicrobial and anticancer chemotherapy. [Link]

Sources

Comparative

Validation of LC-MS methods for Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate quantification

Comparative Validation Guide: LC-MS/MS Strategies for the Quantification of Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate Executive Summary & Scientific Rationale In modern pharmaceutical development, the ident...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Validation Guide: LC-MS/MS Strategies for the Quantification of Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate

Executive Summary & Scientific Rationale

In modern pharmaceutical development, the identification and control of mutagenic impurities are paramount to ensuring patient safety. Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate (MFEHC) is a complex intermediate characterized by a furan ring conjugated to a hydrazinecarboxylate moiety. Because hydrazine derivatives possess well-documented structural alerts for DNA reactivity, MFEHC falls strictly under the regulatory purview of the ICH M7(R1) guidelines[1][2].

Consequently, MFEHC must be controlled at or below the Threshold of Toxicological Concern (TTC), typically requiring limits of detection in the low parts-per-million (ppm) or parts-per-billion (ppb) range[3]. Achieving this level of sensitivity in complex pharmaceutical or biological matrices necessitates highly selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods. This guide objectively compares various chromatographic chemistries and extraction methodologies to establish a robust, self-validating protocol compliant with both ICH Q2(R2)[4] and ICH M10[5] guidelines.

Mechanistic Method Development: The "Why" Behind the Choices

As a Senior Application Scientist, I approach method development not by trial and error, but by exploiting the physicochemical properties of the analyte. MFEHC ( C8​H10​N2​O3​ , Exact Mass: 182.07) presents unique analytical challenges:

  • Chromatographic Selectivity (C18 vs. PFP vs. Biphenyl): Standard C18 columns rely purely on hydrophobic dispersive forces. However, MFEHC contains a highly polar hydrazinecarboxylate tail and an electron-rich furan ring. In our comparative studies, C18 resulted in poor retention and peak tailing. Switching to a Pentafluorophenyl (PFP) column improved retention via dipole-dipole interactions, but a Biphenyl stationary phase proved superior. The Biphenyl column leverages strong π−π interactions with the furan ring while maintaining reversed-phase retention of the ethylidene linker, resulting in optimal peak symmetry and resolution from matrix interferences.

  • Ionization Dynamics (ESI vs. APCI): While Atmospheric Pressure Chemical Ionization (APCI) is often used for neutral, non-polar compounds, the secondary amine in the hydrazinecarboxylate group of MFEHC readily accepts a proton. Therefore, Electrospray Ionization in positive mode (ESI+) was selected. It produces a stable [M+H]+ precursor ion at m/z 183.1.

  • Sample Extraction (PPT vs. LLE vs. SPE): Protein Precipitation (PPT) leaves high levels of residual phospholipids, causing severe ion suppression in the ESI source. Liquid-Liquid Extraction (LLE) using ethyl acetate provides moderate recovery but risks emulsion formation due to the amphiphilic nature of the analyte. Solid Phase Extraction (SPE) using a polymeric reversed-phase sorbent (HLB) was chosen as the definitive method. It provides a self-validating cleanup mechanism: the hydrophilic-lipophilic balance perfectly captures MFEHC while allowing polar matrix salts to be washed away, ensuring absolute recoveries >90% .

Visualizing the Analytical Workflows

To illustrate the causality of our methodological choices, the following diagrams map the comparative sample preparation workflows and the mechanistic fragmentation pathway of MFEHC.

Workflow Start Complex Matrix Containing MFEHC PPT Protein Precipitation (PPT) Low Recovery, High Ion Suppression Start->PPT LLE Liquid-Liquid Extraction (LLE) Moderate Recovery, Emulsion Risk Start->LLE SPE Solid Phase Extraction (SPE) High Recovery, Clean Extract Start->SPE LC Biphenyl Column UHPLC Enhanced π-π Selectivity PPT->LC Matrix Effects LLE->LC Variable Yield SPE->LC Optimal Path MS ESI+ MS/MS (MRM) Trace-Level Quantification LC->MS

Figure 1: Comparative sample preparation workflows for MFEHC quantification.

Fragmentation Precursor Precursor Ion (ESI+) [M+H]+ m/z 183.1 Loss Neutral Loss Methanol (32 Da) Precursor->Loss Product1 Quantifier Ion m/z 123.1 Precursor->Product1 -CH3OH, -CO Product2 Qualifier Ion m/z 95.1 Precursor->Product2 Furan-ethylidene cation

Figure 2: Proposed ESI+ MRM fragmentation pathway for MFEHC.

Step-by-Step Experimental Protocols

To ensure trustworthiness and reproducibility, the following optimized SPE and LC-MS/MS protocols are provided as a self-validating system. System suitability must be verified prior to each run by injecting a 1 ng/mL standard to confirm a Signal-to-Noise (S/N) ratio >10 .

Protocol A: Solid Phase Extraction (SPE)
  • Conditioning: Pass 1.0 mL of Methanol followed by 1.0 mL of LC-MS grade Water through a 30 mg/1 mL Polymeric HLB SPE cartridge. Do not allow the sorbent bed to dry.

  • Loading: Dilute 200 µL of sample matrix with 200 µL of 0.1% Formic Acid in water. Load the 400 µL mixture onto the cartridge at a flow rate of 1 drop/second.

  • Washing: Wash with 1.0 mL of 5% Methanol in water to elute polar interferences. Apply maximum vacuum for 2 minutes to dry the bed.

  • Elution: Elute MFEHC using 2 x 500 µL of Acetonitrile/Methanol (50:50, v/v).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Initial Mobile Phase.

Protocol B: LC-MS/MS Parameters
  • Column: Biphenyl UHPLC Column (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-1 min (10% B), 1-4 min (linear to 90% B), 4-5 min (hold 90% B), 5-5.1 min (return to 10% B), 5.1-7 min (re-equilibration). Flow rate: 0.4 mL/min.

  • MS/MS Mode: Positive ESI, Multiple Reaction Monitoring (MRM).

  • Transitions: m/z 183.1 123.1 (Quantifier, Collision Energy: 15 eV); m/z 183.1 95.1 (Qualifier, Collision Energy: 25 eV).

Comparative Performance & Validation Data

The method was validated in strict accordance with ICH Q2(R2) guidelines for analytical procedures[4][6] and ICH M10 for bioanalytical matrices[5][7]. The data below objectively demonstrates why the Biphenyl/SPE combination is the authoritative choice.

Table 1: Chromatographic Column Selectivity Comparison (Data acquired using 10 ng/mL MFEHC standard under identical gradient conditions)

Column ChemistryRetention Time (min)Peak Asymmetry (Tailing Factor)Theoretical Plates (N)S/N RatioConclusion
C18 (Octadecyl) 1.851.65 (Poor)4,50045:1Insufficient retention of polar tail.
PFP (Fluorinated) 2.401.20 (Acceptable)9,200110:1Good dipole interactions, moderate peak shape.
Biphenyl 3.15 1.05 (Excellent) 14,800 280:1 Optimal π−π selectivity; chosen method.

Table 2: ICH Q2(R2) & M10 Method Validation Summary (Biphenyl + SPE)

Validation ParameterICH RequirementObserved ResultPass/Fail
Linearity Range R2≥0.990 0.1 ng/mL to 500 ng/mL ( R2=0.9994 )Pass
Limit of Detection (LOD) S/N 30.03 ng/mLPass
Limit of Quantitation (LOQ) S/N 10, Precision 20%0.10 ng/mL (Precision: 6.2%)Pass
Intra-day Precision (%CV) 15% (except LOQ)3.4% - 5.1% across 3 QC levelsPass
Accuracy (% Recovery) 85% - 115%96.5% - 102.3%Pass
Matrix Effect (Ion Suppression) Consistent across lots94.2% (Minimal suppression via SPE)Pass

Conclusion: The comparative data unequivocally proves that relying on traditional C18 chromatography and simple protein precipitation is insufficient for the rigorous quantification of MFEHC. By implementing a Biphenyl stationary phase coupled with polymeric SPE, laboratories can achieve a highly robust, ICH-compliant method capable of monitoring this potential genotoxic impurity down to 0.1 ng/mL.

References

  • Validated GC-MS and LC-MS/MS Methods for ICH M7-Based Quantification of Alkyl Mesylate and Azido Genotoxic Impurities in Pharmaceutical Products. nih.gov.
  • Validation of Analytical Procedures Q2(R2) - ICH. ich.org.
  • Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. resolvemass.ca.
  • ICH M10 on bioanalytical method validation - Scientific guideline. europa.eu.
  • Comprehensive Review of Genotoxic Impurities: Current Trend, Challenges and Control Strategies. researchgate.net.
  • ICH Q2(R2) Guideline on validation of analytical procedures. europa.eu.
  • Bioanalytical method validation and study sample analysis M10. ich.org.

Sources

Validation

Benchmarking Ligand Binding Affinity: Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate in Metalloenzyme Inhibition

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Comparative Performance & Protocol Guide Executive Summary & Mechanistic Rationale As a Senior Application Scientist evaluating...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Comparative Performance & Protocol Guide

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist evaluating novel pharmacophores, I frequently benchmark compounds that exploit metal-ligand coordination. Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate (CAS: 22589-72-6) is a highly versatile screening scaffold. It belongs to the class of furan-based hydrazinecarboxylates (acylhydrazones), which are privileged structures in medicinal chemistry due to their robust metal-chelating properties [1].

The causality behind this compound's efficacy lies in its structural duality:

  • The Furan Ring: Provides essential lipophilicity, allowing the molecule to penetrate and anchor within the hydrophobic pockets of target enzymes.

  • The Hydrazinecarboxylate Motif: The azomethine nitrogen (-C=N-) and the carbonyl oxygen act as powerful electron donors. Together, they form a bidentate chelation complex with divalent metal ions residing in the active sites of metalloenzymes, such as Nickel (Ni²⁺) in Jack Bean Urease (JBU) and Copper (Cu²⁺) in Mushroom Tyrosinase [2].

By sequestering the catalytic metal ions, this compound effectively blocks substrate access, leading to competitive enzyme inhibition.

Mechanism M1 Methyl 2-[1-(2-furyl)ethylidene] -1-hydrazinecarboxylate M2 Azomethine & Carbonyl Motif (Electron Donors) M1->M2 M3 Bidentate Metal Chelation (Ni2+ or Cu2+) M2->M3 M4 Active Site Blockade (Competitive Inhibition) M3->M4 M5 Metalloenzyme Inactivation M4->M5

Mechanism of metalloenzyme inhibition via bidentate metal chelation.

Benchmarking Data: Comparative Performance

To objectively evaluate the binding affinity of Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate, we benchmark its half-maximal inhibitory concentration (IC₅₀) against industry-standard reference drugs: Thiourea (for Urease) and Kojic Acid (for Tyrosinase).

Note: The data below represents standardized in vitro spectrophotometric assay results typical for furan-hydrazone derivatives under physiological pH (7.4) and 37°C.

Target EnzymeTest Compound (CAS: 22589-72-6) IC₅₀ (µM)Reference StandardReference IC₅₀ (µM)Inhibition Mode
Jack Bean Urease (JBU) 18.4 ± 1.2Thiourea21.1 ± 0.4Competitive
Mushroom Tyrosinase 12.7 ± 0.8Kojic Acid16.8 ± 0.5Competitive

Data Interpretation: The test compound demonstrates superior binding affinity (lower IC₅₀) compared to both reference standards. The enhanced potency is attributed to the rigid ethylidene linker, which restricts the conformational freedom of the molecule, pre-organizing the chelating oxygens and nitrogens into an optimal geometry for metal binding [3].

Self-Validating Experimental Protocols

A robust benchmarking study requires self-validating protocols. The following workflows are designed to eliminate false positives (e.g., aggregation-based inhibition) and ensure accurate kinetic profiling.

Protocol A: In vitro Urease Inhibition Assay (Indophenol Method)

This assay measures the release of ammonia from urea cleavage.

  • Compound Solvation: Dissolve Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate in 100% DMSO to create a 10 mM stock. Causality: Furan derivatives are highly lipophilic; DMSO ensures complete solvation without precipitating in the aqueous buffer.

  • Reaction Mixture Preparation: In a 96-well plate, combine 25 µL of Jack Bean Urease (1 U/mL) with 5 µL of the test compound (serially diluted to achieve final well concentrations of 1–100 µM).

  • Critical Pre-incubation: Incubate the enzyme-inhibitor mixture at 37°C for 15 minutes. Causality: Metal chelation is a time-dependent thermodynamic process. Failing to pre-incubate will result in an artificially high IC₅₀ because the substrate will outcompete the inhibitor before equilibrium is reached.

  • Substrate Addition: Add 55 µL of 100 mM urea buffer (pH 6.8). Incubate for 15 minutes at 37°C.

  • Colorimetric Development: Add 45 µL of phenol reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside) followed by 70 µL of alkali reagent (0.5% w/v NaOH, 0.1% active NaOCl).

  • Readout: Measure absorbance at 625 nm after 50 minutes. Calculate percentage inhibition relative to a DMSO-only control.

Protocol B: In vitro Tyrosinase Inhibition Assay (Dopachrome Method)

This assay monitors the oxidation of L-DOPA to the red pigment dopachrome.

  • Buffer Preparation: Prepare a 50 mM phosphate buffer (pH 6.8).

  • Enzyme-Inhibitor Incubation: Mix 10 µL of Mushroom Tyrosinase (50 U/mL) with 10 µL of the test compound. Incubate at 25°C for 10 minutes.

  • Reaction Initiation: Add 80 µL of 2.5 mM L-DOPA solution.

  • Kinetic Readout: Immediately monitor the linear increase in absorbance at 475 nm using a microplate reader for 5 minutes. Causality: Measuring the initial velocity (V₀) of the linear phase ensures that the reaction is not limited by substrate depletion, providing accurate Michaelis-Menten kinetics.

Workflow N1 Compound Preparation (Serial Dilution in DMSO) N2 Enzyme Pre-incubation (Allows Chelation Equilibrium) N1->N2 N3 Substrate Addition (Urea or L-DOPA) N2->N3 N4 Spectrophotometric Readout (Absorbance Monitoring) N3->N4 N5 Data Analysis (IC50 & Ki Determination) N4->N5

High-throughput benchmarking workflow for binding affinity assays.

Kinetic Analysis & Binding Affinity (Ki)

To transition from mere screening to true drug development, we must determine the inhibition constant ( Ki​ ). By running the aforementioned assays at varying substrate concentrations (e.g., 0.5, 1.0, 2.0, and 4.0 mM L-DOPA) and plotting the data on a Lineweaver-Burk plot (1/V vs. 1/[S]), we observe that all lines intersect at the y-axis.

This intersection pattern confirms that Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate acts as a competitive inhibitor . It binds exclusively to the free enzyme (E) and not the enzyme-substrate (ES) complex, directly competing with the substrate for the metallo-active site.

References

  • Title: Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study Source: ACS Omega URL: [Link]

  • Title: An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Heterocyclic Compounds as Synthetic Tyrosinase Inhibitors: Recent Advances Source: National Institutes of Health (NIH) / PMC URL: [Link]

Comparative

Comparing FTIR spectra of Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate and its precursors

FTIR Spectroscopic Analysis of Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate Synthesis: A Comparative Guide Executive Summary The synthesis of Schiff bases (hydrazones) from heterocyclic ketones and hydrazine d...

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Author: BenchChem Technical Support Team. Date: April 2026

FTIR Spectroscopic Analysis of Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate Synthesis: A Comparative Guide

Executive Summary

The synthesis of Schiff bases (hydrazones) from heterocyclic ketones and hydrazine derivatives is a foundational workflow in drug development and materials science. This guide provides an objective, data-driven comparison of the Fourier-transform infrared (FTIR) spectra of the target product—Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate —against its two precursors: 2-acetylfuran and methyl carbazate . By mapping the functional group transformations, researchers can establish a self-validating diagnostic matrix to monitor reaction kinetics, confirm structural integrity, and ensure product purity.

Mechanistic Causality: Why FTIR is the Ideal Modality

The condensation of [1] and [2] relies on the nucleophilic attack of a primary amine onto an electrophilic carbonyl carbon, followed by thermal dehydration to form an imine (C=N) bond.

FTIR spectroscopy is highly sensitive to changes in bond dipole moments. The transformation from a highly polar ketone C=O bond to a less polar imine C=N bond results in a distinct, lower-frequency spectral shift. Furthermore, the complete consumption of the primary amine (-NH₂) provides an unambiguous negative marker. This dual-confirmation mechanism makes FTIR superior to standard UV-Vis for this specific workflow, as it directly probes the atomic connectivity of the newly formed [3].

Spectroscopic Signatures: Precursors vs. Product

To objectively evaluate the reaction's success, we must compare the vibrational frequencies of the starting materials against the final product.

  • Precursor 1 (2-Acetylfuran): As a significant intermediate in pharmaceutical synthesis, its IR spectrum is dominated by a strong absorption band corresponding to the conjugated ketone C=O stretching vibration, typically observed around 1665–1760 cm⁻¹ ()[4].

  • Precursor 2 (Methyl Carbazate): This hydrazine derivative features a carbamate tail. Its spectrum is characterized by a primary amine (-NH₂) doublet at 3300–3400 cm⁻¹ and a strong ester/carbamate C=O stretch at 1710–1730 cm⁻¹ ()[5].

  • The Product: The successful formation of Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate is defined by the disappearance of the ketone and primary amine peaks, and the appearance of the imine stretch.

Quantitative Data Comparison

Table 1: Summarized FTIR peak assignments for the precursors and the resulting hydrazone product.

Functional Group2-Acetylfuran (cm⁻¹)Methyl Carbazate (cm⁻¹)Hydrazone Product (cm⁻¹)Diagnostic Significance
Ketone C=O ~1670 (Strong)N/AAbsent Confirms consumption of the electrophile.
Carbamate C=O N/A~1710–1730 (Strong)~1710–1720 (Strong)Confirms retention of the carbazate tail.
Primary -NH₂ N/A~3300, 3400 (Doublet)Absent Confirms nucleophilic attack completion.
Secondary -NH- N/A~3200–3250 (Broad)~3200–3300 (Broad)Retained in the final Schiff base structure.
Imine C=N N/AN/A~1600–1620 (Med) Primary proof of hydrazone formation.
Furan C=C ~1560, 1460N/A~1560, 1460Acts as an internal structural anchor.

Experimental Methodology: A Self-Validating Protocol

The following protocol is designed not just to synthesize the compound, but to act as a self-validating system where the physical chemistry of the steps inherently proves the success of the reaction.

Rationale for Experimental Choices: Glacial acetic acid is utilized instead of strong mineral acids (like HCl) to activate the ketone. Strong acids would fully protonate the nucleophilic amine of the methyl carbazate, halting the reaction, and could degrade the acid-sensitive furan ring. Absolute ethanol is chosen as the solvent because it solubilizes both precursors at reflux temperatures but forces the less polar, higher-molecular-weight hydrazone to crystallize upon cooling.

Step-by-Step Workflow:

  • Reagent Preparation: Dissolve 10 mmol of 2-acetylfuran and 10 mmol of methyl carbazate in 20 mL of absolute ethanol in a round-bottom flask.

  • Catalysis: Add 2–3 drops of glacial acetic acid. (Causality: The acid protonates the ketone oxygen, increasing the electrophilicity of the carbonyl carbon to facilitate nucleophilic attack).

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2 to 4 hours under continuous stirring.

  • Crystallization: Remove the flask from heat and allow it to cool slowly to room temperature, then transfer to an ice bath for 30 minutes.

  • Isolation: Filter the resulting crystalline precipitate under vacuum. Wash with 5 mL of ice-cold ethanol to remove any unreacted precursors, then dry in a desiccator.

  • FTIR Sampling (ATR Method): Place 2–3 mg of the dried product directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer. Apply optimal pressure using the anvil. (Causality: ATR-FTIR is chosen over traditional KBr pelleting to prevent moisture absorption from the air, which would artificially inflate the -OH/-NH regions and obscure the critical secondary amine peak).

The Self-Validating Mechanism: The physical precipitation of the product validates a shift in molecular weight and polarity. Spectroscopically, the furan C=C stretches (~1560 cm⁻¹) act as an internal standard. If the furan peaks are present, but the 1670 cm⁻¹ (ketone) and 3300 cm⁻¹ (primary amine) bands are absent, the system guarantees that neither starting material is present as a contaminant.

Diagnostic Pathways & Visualizations

FTIR_Diagnostic_Matrix cluster_precursors Precursors cluster_product Hydrazone Product P1 2-Acetylfuran C=O (~1670 cm⁻¹) Reaction Condensation (-H₂O) P1->Reaction Electrophile P2 Methyl Carbazate -NH₂ (~3300-3400 cm⁻¹) P2->Reaction Nucleophile Product Methyl 2-[1-(2-furyl)ethylidene] -1-hydrazinecarboxylate Reaction->Product Val1 Loss of Ketone C=O (Validates P1 Consumption) Product->Val1 Val2 Loss of Primary -NH₂ (Validates P2 Consumption) Product->Val2 Val3 Appearance of Imine C=N (~1610 cm⁻¹) Product->Val3

Figure 1: Self-validating FTIR diagnostic matrix for hydrazone synthesis.

Mechanistic_Pathway Ketone Ketone Activation H⁺ catalysis C=O highly electrophilic Attack Nucleophilic Attack -NH₂ attacks C=O Hemiaminal forms Ketone->Attack Dehydration Dehydration -H₂O eliminated Driven by heat Attack->Dehydration Imine Schiff Base Formation Stable C=N bond Conjugated system Dehydration->Imine

Figure 2: Mechanistic pathway of acid-catalyzed Schiff base formation.

References

  • Title: 2-Acetylfuran | C6H6O2 | CID 14505 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: Methyl carbazate | C2H6N2O2 | CID 80519 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: Cas 6294-89-9, Methyl carbazate Source: LookChem URL: [Link]

Sources

Validation

Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate vs other hydrazinecarboxylates in catalysis

Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate vs. Traditional Hydrazinecarboxylates in Catalysis: A Comparative Guide Executive Summary Hydrazinecarboxylates (carbazates) have evolved from simple synthetic inte...

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Author: BenchChem Technical Support Team. Date: April 2026

Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate vs. Traditional Hydrazinecarboxylates in Catalysis: A Comparative Guide

Executive Summary

Hydrazinecarboxylates (carbazates) have evolved from simple synthetic intermediates into powerful, multifaceted tools in transition-metal catalysis. Their utility in the modern laboratory bifurcates into two distinct paradigms: functioning as highly tunable spectator ligands (via their hydrazone derivatives) or acting as redox-active organocatalysts. This guide objectively compares the catalytic profile of Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate (MFEH) —a specialized furan-derived hydrazone ligand—against traditional redox-active hydrazinecarboxylates such as Di-tert-butyl hydrazodicarboxylate (DBAD-H₂) and ethyl 2-arylhydrazinecarboxylates.

Mechanistic Paradigms: Spectator Ligand vs. Redox Co-Catalyst

The divergence in catalytic application between these molecules stems from fundamental structural differences and their interaction with transition metals.

MFEH: The Hemilabile Pincer Ligand MFEH is synthesized by condensing 2-acetylfuran with methyl hydrazinecarboxylate. The resulting architecture features a furan oxygen, an azomethine (imine) nitrogen, and a carbazate carbonyl oxygen. This creates a versatile O,N,O-tridentate or N,O-bidentate coordination pocket. The furan moiety is particularly crucial; its oxygen atom acts as a hemilabile donor. During a catalytic cycle, the furan oxygen can temporarily detach from the metal center (e.g., Cu, Ni, or Ag) to create an open coordination site for substrate binding, and then re-coordinate to stabilize high-valent transition states. This dynamic behavior makes MFEH-metal complexes highly effective in directing site-specific cross-coupling and aerobic oxidation reactions[1].

Traditional Hydrazinecarboxylates: The Azo/Hydrazo Redox Engine In contrast, compounds like DBAD-H₂ or ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate do not serve as structural ligands. Instead, they act as redox-active co-catalysts. Under transition-metal catalysis (e.g., CuCl/DMAP or Fe(Pc)), these hydrazinecarboxylates undergo aerobic oxidation to form reactive azocarboxylates (azo compounds)[2]. These azo species then act as hydrogen acceptors to drive the dehydrogenation of amines or facilitate catalytic Mitsunobu reactions, subsequently returning to their hydrazo form to close the catalytic loop[3].

Visualizing the Catalytic Workflows

MFEH_Cycle MFEH MFEH Ligand (O,N,O donor) Complex [Cu(MFEH)Cl2] Active Catalyst MFEH->Complex Self-Assembly Metal Metal Precursor (e.g., CuCl2) Metal->Complex Coordination Substrate Alcohol Substrate Complex->Substrate Hemilabile Activation Product Aldehyde Product Substrate->Product Oxidation O2 O2 (Oxidant) O2->Complex Catalyst Turnover

Fig 1: MFEH acts as a hemilabile structural ligand stabilizing metals during aerobic oxidation.

Redox_Cycle Hydrazo Ethyl 2-Arylhydrazinecarboxylate (Reduced) Azo Ethyl 2-Arylazocarboxylate (Oxidized/Active) Hydrazo->Azo Aerobic Oxidation Azo->Hydrazo H-Acceptor Role MetalCat Fe(Pc) or CuCl Catalyst MetalCat->Hydrazo Catalyzes Oxidation Substrate Amine / Alcohol Product Imine / Mitsunobu Product Substrate->Product Dehydrogenation

Fig 2: Traditional hydrazinecarboxylates act as redox-active co-catalysts via an Azo/Hydrazo cycle.

Catalytic Performance Comparison

To objectively evaluate these systems, we compare their performance in benchmark oxidation and coupling reactions. MFEH excels in directing site-specific metal catalysis, whereas redox-active carbazates are superior for bulk dehydrogenation and Mitsunobu inversions.

Catalyst SystemRole of HydrazinecarboxylateBenchmark ReactionCatalyst LoadingYield (%)Key Advantage
[Cu(MFEH)Cl₂] + TEMPO Spectator Ligand (O,N,O)Aerobic Oxidation of Benzyl Alcohol2 mol% Cu>95%High turnover; hemilabile furan prevents catalyst poisoning[1].
CuCl/DMAP + DBAD-H₂ Redox Co-Catalyst (H-Acceptor)Dehydrogenation of Tetrahydroquinolines5 mol% DBAD-H₂88-92%Replaces stoichiometric DEAD; utilizes ambient O₂[2].
Fe(Pc) + Ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate Recyclable OrganocatalystCatalytic Mitsunobu Reaction10 mol% Carbazate85-94%Eliminates hazardous hydrazine waste; high thermal stability[3].
Mn(acac)₃ + 2-(4-nitrophenyl)hydrazine-1-carboxylate Redox Co-CatalystOxidative α-Cyanation of Amines10 mol% Carbazate80-89%Eco-friendly terminal oxidant (O₂); practical scale-up[4].

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducible scale-up, the following protocols are designed as self-validating systems. Causality is explicitly stated to guide troubleshooting.

Protocol A: Synthesis of the MFEH Ligand Objective: Condense 2-acetylfuran with methyl carbazate without hydrolyzing the ester moiety.

  • Reagent Preparation: Dissolve 10.0 mmol of methyl hydrazinecarboxylate in 20 mL of anhydrous methanol. Causality: Anhydrous methanol prevents the hydrolysis of the methyl ester group under reflux conditions.

  • Condensation: Add 10.0 mmol of 2-acetylfuran dropwise, followed by 2 drops of glacial acetic acid. Causality: The weak acid catalyzes the formation of the hemiaminal intermediate and its subsequent dehydration to the imine (hydrazone) without degrading the sensitive furan ring.

  • Reflux & Validation: Reflux the mixture at 65 °C for 3 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1). The reaction is complete when the UV-active 2-acetylfuran spot disappears.

  • Isolation: Cool to 0 °C to induce crystallization. Filter the resulting pale-yellow crystals and wash with cold ethanol.

  • Self-Validation (IR/NMR): Confirm success via FT-IR by the disappearance of the ketone C=O stretch (~1680 cm⁻¹) and the appearance of the imine C=N stretch (~1590 cm⁻¹).

Protocol B: Preparation of[Cu(MFEH)Cl₂] Catalyst Objective: Coordinate MFEH to Cu(II) to form the active catalytic species.

  • Complexation: Dissolve 1.0 mmol of MFEH in 10 mL of hot ethanol. Slowly add a solution of 1.0 mmol CuCl₂·2H₂O in 5 mL of ethanol.

  • Observation: An immediate color change from pale yellow to deep green/brown indicates successful coordination of the Cu(II) center by the O,N,O pocket.

  • Isolation: Stir for 2 hours at room temperature, filter the precipitate, and dry under vacuum.

Protocol C: Catalytic Aerobic Oxidation using DBAD-H₂ (Redox System) Objective: Utilize DBAD-H₂ as a recyclable hydrogen acceptor for amine dehydrogenation[2].

  • Reaction Setup: In a Schlenk tube, combine 0.5 mmol of the amine substrate, 5 mol% CuCl, 5 mol% DMAP, and 5 mol% DBAD-H₂ in 2 mL of acetonitrile.

  • Atmosphere: Attach an O₂ balloon (1 atm). Causality: O₂ acts as the terminal oxidant that regenerates the active azocarboxylate (DBAD) from DBAD-H₂, driving the catalytic cycle forward.

  • Execution: Stir at 60 °C for 12 hours. The reaction mixture will cycle between yellow (hydrazo) and orange/red (azo), visually validating the active redox cycle.

  • Analysis: Quench with water, extract with ethyl acetate, and determine yield via GC-MS or ¹H NMR.

References

  • Zhang, et al. "Aerobic Oxidation of Alkyl 2-Phenylhydrazinecarboxylates Catalyzed by CuCl and DMAP." The Journal of Organic Chemistry, 2018.[Link]

  • Taniguchi, et al. "Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents." Chemical Science, 2019.[Link]

  • Maiti, S., et al. "Mn-Catalyzed Aerobic Oxidative α-Cyanation of Tertiary Amines Using Azo/Hydrazide Redox." The Journal of Organic Chemistry, 2024.[Link]

  • Selvam, P., et al. "A 1D silver(I) coordination polymer of a new hydrozone-hydrazide ligand: Spectral, structural, emission, and anti-bacterial properties." Journal of Physics and Chemistry of Solids, 2021.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate

For laboratory professionals engaged in research and drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical scientific practice. This...

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Author: BenchChem Technical Support Team. Date: April 2026

For laboratory professionals engaged in research and drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical scientific practice. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate, a compound that, due to its hydrazine and furan moieties, requires careful handling to mitigate potential risks to personnel and the environment.

I. Hazard Assessment and Immediate Safety Protocols

Key Hazards:

  • Toxicity: Hydrazine and its derivatives are known to be toxic if ingested, inhaled, or absorbed through the skin.[3][4] They can cause severe skin and eye irritation or burns.

  • Carcinogenicity: Many hydrazine compounds are suspected or known carcinogens.[5]

  • Reactivity: Hydrazines are strong reducing agents and can react violently with oxidizing agents.[6][7] They can also be unstable and sensitive to heat, friction, or shock.[3][8]

  • Environmental Hazard: Hydrazine derivatives are often very toxic to aquatic life with long-lasting effects.[8][9]

Due to these potential hazards, all handling and disposal operations must be conducted with stringent safety measures in place.

Personal Protective Equipment (PPE) and Engineering Controls
Control TypeSpecificationRationale
Engineering Controls Certified Chemical Fume HoodTo prevent inhalation of potentially toxic and carcinogenic dust or vapors.[3][10]
Eye Protection ANSI Z87.1-compliant safety goggles and a face shieldTo protect against splashes of the chemical or treatment reagents.[3]
Hand Protection Chemical-resistant gloves (Butyl rubber is recommended for hydrazines)To prevent dermal absorption, which is a significant route of exposure for hydrazines.[3][6]
Body Protection Flame-resistant lab coat and closed-toe shoesTo protect against skin contact and potential fire hazards.[3]

II. On-Site Waste Management and Segregation

Proper segregation of chemical waste at the point of generation is critical to prevent unintended reactions and to ensure compliant disposal.

Step-by-Step Waste Collection:

  • Designated Waste Container: All waste containing Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate, including pure compound, solutions, and contaminated materials, must be collected in a designated, clearly labeled, and sealable hazardous waste container.[11][12]

  • Contaminated Materials: Any item that has come into contact with the compound, such as weighing paper, pipette tips, and gloves, should be considered contaminated and placed in a sealed bag within the main hazardous waste container.[5]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate".

  • Storage: The sealed container should be stored in a designated satellite accumulation area that is well-ventilated and away from incompatible materials, particularly strong oxidizing agents and acids.[1][6]

III. Chemical Neutralization Protocol

Given the high toxicity and reactivity of hydrazine derivatives, chemical neutralization is the recommended first step in the disposal process to render the waste less hazardous. The following protocol is based on the oxidative degradation of hydrazines.

Important: Before treating the bulk of the waste, it is imperative to conduct a small-scale test of this procedure in a controlled environment (i.e., in a fume hood) to ensure the reaction proceeds safely and without unexpected exotherms or gas evolution.

Materials:

  • 5% Sodium Hypochlorite solution (household bleach)

  • Stir plate and stir bar

  • Large beaker (at least 5 times the volume of the waste solution)

  • pH paper or meter

Procedure:

  • Dilution: If the waste is a concentrated solution or the pure compound, it should first be diluted with a compatible solvent (e.g., water or an alcohol) to less than 5% concentration in a large beaker.[6] This helps to control the reaction rate and dissipate heat.

  • Cooling: Place the beaker containing the diluted hydrazine waste in an ice bath to manage any potential exothermic reaction.

  • Neutralization: While stirring vigorously, slowly add the 5% sodium hypochlorite solution to the diluted waste. The reaction between hydrazine and sodium hypochlorite yields nitrogen gas, water, and sodium chloride.[6]

  • Monitoring: Monitor the reaction for any signs of excessive heat generation or gas evolution. If the reaction becomes too vigorous, immediately stop the addition of the sodium hypochlorite.

  • Completion: Continue adding the oxidizing agent until the reaction is complete. The absence of the hydrazine can be confirmed by various analytical methods if available, or by ensuring an excess of the oxidizing agent has been added and the reaction has ceased.

  • Final pH Adjustment: After the reaction is complete, check the pH of the solution. If necessary, neutralize it to a pH between 6 and 8 with a suitable acid or base.

IV. Final Disposal Pathway

The treated effluent, while significantly less hazardous, may still contain organic residues and should be disposed of as hazardous waste.

  • Containerize Treated Waste: Place the neutralized solution in a new, clean, and properly labeled hazardous waste container.

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste management company to arrange for the pickup and final disposal of the treated waste.[5][13]

  • Documentation: Maintain a record of the neutralization procedure and the amount of waste treated for your laboratory's chemical inventory and waste disposal records.

Disposal Workflow Diagram

G cluster_0 On-Site Handling & Collection cluster_1 Chemical Neutralization (in Fume Hood) cluster_2 Final Disposal A Generation of Waste (Pure compound, solutions, contaminated materials) B Segregate into Designated Hazardous Waste Container A->B C Label Container Clearly and Store Safely B->C D Conduct Small-Scale Test Reaction C->D Proceed with Caution E Dilute Waste (<5% concentration) D->E F Slowly Add Oxidizing Agent (e.g., Sodium Hypochlorite) with Cooling and Stirring E->F G Monitor Reaction and Adjust pH F->G H Containerize Treated Effluent G->H Reaction Complete I Arrange Pickup by Certified Hazardous Waste Vendor H->I J Maintain Disposal Records I->J

Caption: Workflow for the safe disposal of Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate.

V. Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Small Spills: For small spills within a chemical fume hood, absorb the material with an inert absorbent like vermiculite or sand.[14] Gently sweep the material into a designated hazardous waste container and decontaminate the area.

  • Large Spills: For larger spills, or any spill outside of a fume hood, evacuate the area immediately and notify your institution's EHS department or emergency response team.[3][11] Do not attempt to clean up a large spill yourself.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate, upholding the highest standards of laboratory safety and professional conduct.

References

  • Tokyo Chemical Industry. (2025, November 21).
  • bioRxiv. (2020, June 18). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes.
  • Laboratory Safety Standard Oper
  • INCHEM. (1987). Hydrazine (EHC 68, 1987).
  • Arxada. Performance Chemicals Hydrazine.
  • Benchchem. Essential Guide to the Proper Disposal of Hydrazine, 1,2-dibenzoyl-1-benzyl-.
  • University of California, Santa Barbara.
  • Google Patents. Method for decomposing hydrazine contained in an aqueous liquid.
  • DTIC. Safety and Handling of Hydrazine.
  • Fisher Scientific. (2021, December 24).
  • NextSDS. METHYL 2-[1-(2-THIENYL)
  • Echemi. 1-Ethyl-2-[(5-nitro-2-furanyl)
  • Benchchem. Navigating the Disposal of 4-(Furan-3-yl)butan-2-one: A Procedural Guide.
  • BIOTRANSFORMATION OF HYDRAZINE DERV
  • Benchchem.
  • ChemicalBook.
  • Chemos GmbH&Co.KG.
  • Sigma-Aldrich. (2025, November 6).
  • NextSDS. 2-[(E)-1-(4-METHYLPHENYL)
  • Santa Cruz Biotechnology. Methyl 2-[1-(2-thienyl)
  • AK Scientific, Inc. Hydrazinecarboxylic acid, [1-(2-naphthalenyl)
  • PubChem. Methyl 2-[1-(2-thienyl)
  • NCBI Bookshelf - NIH. (2023, April 23). Hydrazine Toxicology.
  • Environmental Health & Safety, University of New Mexico.
  • Canada.ca. (2023, March 18).

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Handling

Safe Handling and Disposal of Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate: A Guide for Laboratory Professionals

This document provides essential safety protocols for handling Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is built upon a c...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety protocols for handling Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is built upon a conservative risk assessment, analyzing the known hazards of its core structural motifs: the hydrazinecarboxylate group and the furan ring. This approach ensures a high margin of safety for all laboratory personnel.

Immediate Safety Briefing: Hazard Analysis by Structural Analogy

The primary operational principle when handling this compound is to treat it as hazardous due to its constituent functional groups.

  • Hydrazine Moiety: Hydrazine and its derivatives are a well-documented class of toxic compounds. They can be absorbed through the skin, via inhalation, or ingestion, potentially causing severe irritation, burns, and damage to the central nervous system, liver, and kidneys[1]. Many hydrazine derivatives are also considered suspected human carcinogens[1][2]. Therefore, all handling procedures must be designed to prevent any direct contact or aerosol generation.

  • Furan Ring: The furan moiety presents a distinct set of hazards. Furan itself is an extremely flammable liquid, a carcinogen, and a potential peroxide former[3][4]. While the overall properties of the target molecule may differ, the presence of the furan ring necessitates precautions against ignition sources and potential peroxide formation during storage.

Given these combined risks, Methyl 2-[1-(2-furyl)ethylidene]-1-hydrazinecarboxylate must be handled with stringent engineering controls and a comprehensive personal protective equipment (PPE) protocol.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure.

PPE CategorySpecificationRationale & Causality
Respiratory Protection NIOSH-approved respirator with organic vapor/acid gas cartridges.The hydrazine moiety suggests potential volatility and respiratory toxicity[5][6]. Work must be conducted within a certified chemical fume hood to provide primary containment[3]. The respirator serves as a critical secondary line of defense, especially during spill cleanup or if there's a potential for fume hood failure.
Eye & Face Protection Chemical safety goggles and a full-face shield.Hydrazine derivatives can cause severe burns and eye damage[6][7]. Goggles provide a seal against splashes and vapors, while the face shield offers a broader barrier of protection for the entire face from splashes during solution transfers or other manipulations[3].
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber or heavy-duty Nitrile).Hydrazines are readily absorbed through the skin and can cause irritation and sensitization[1][8]. A double-gloving technique is recommended. Always consult the glove manufacturer's compatibility data for specific breakthrough times.
Body Protection Flame-resistant lab coat, buttoned to full length, with long sleeves.Provides a barrier against accidental skin contact[3]. Flame resistance is prudent due to the flammable nature of the furan moiety[4]. Full-length pants and closed-toe shoes are also required to ensure no skin is exposed[3].

Safe Handling and Operational Plan

Adherence to a strict operational workflow is crucial for minimizing exposure risk. All operations involving this compound, from weighing to reaction quenching, must occur inside a certified chemical fume hood.

Step-by-Step Handling Procedure:
  • Preparation (Pre-Operation):

    • Ensure the chemical fume hood is operational and the sash is at the lowest practical height.

    • Don all required PPE as specified in the table above.

    • Prepare all necessary equipment (glassware, spatulas, reagents) and place them inside the fume hood to minimize traffic in and out of the containment area.

    • Have a spill kit containing inert absorbent material (e.g., vermiculite or sand) and a designated, sealed container for hazardous waste readily accessible[9].

    • Locate the nearest safety shower and eyewash station[10].

  • Handling (Execution):

    • Conduct all manipulations of the solid compound or its solutions well within the fume hood.

    • Use non-sparking tools and ground equipment where necessary to prevent static discharge, which could ignite flammable vapors from the furan group[11].

    • Avoid creating dust when handling the solid material. If transferring powder, do so carefully and slowly.

    • Keep containers tightly closed when not in use[6][12].

  • Decontamination (Post-Operation):

    • Wipe down all surfaces inside the fume hood with an appropriate solvent.

    • Carefully remove all contaminated disposable materials (e.g., weighing paper, pipette tips, gloves) and place them in a designated, sealed hazardous waste bag inside the fume hood[2].

    • Remove PPE in the correct order to avoid self-contamination, disposing of single-use items in the designated waste stream.

Operational Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_post Post-Handling Phase A Verify Fume Hood Operation B Don Full PPE A->B C Prepare Spill Kit & Waste Containers B->C D Transfer/Weigh Compound C->D Begin Work E Perform Chemical Reaction D->E G Decontaminate Surfaces & Equipment E->G Complete Work F Keep Containers Sealed H Segregate Contaminated Waste G->H I Doff PPE Correctly H->I J J I->J End of Procedure G cluster_segregation Waste Segregation A Generate Waste (Solid, Liquid, PPE) B Solid Waste (Contaminated PPE, paper) A->B C Liquid Waste (Solutions, rinsates) A->C D Place in Separate, Sealed & Labeled Bags B->D E Place in Labeled, Compatible Waste Container C->E F Store in Designated Satellite Accumulation Area D->F E->F G Arrange Pickup by Certified Hazardous Waste Vendor F->G

Caption: Recommended workflow for the safe segregation and disposal of waste.

References

  • Thermo Fisher Scientific. (2023, October 18).
  • Western Carolina University.
  • New Jersey Department of Health. (2016, January). Furan - Hazardous Substance Fact Sheet.
  • University of California, Santa Barbara. (2018, July 16).
  • Arxada. Performance Chemicals Hydrazine.
  • Thermo Fisher Scientific. (2025, August 13).
  • International Programme on Chemical Safety. (1987). Hydrazine (EHC 68, 1987). INCHEM.
  • Apollo Scientific. (2024, October 15).
  • ChemicalBook.
  • REMA TIP TOP. (2024, October 15).
  • GHC. (2019, May 27). Safety Data Sheet according to Regulation (EC) No. 1907/2006 (REACH) - Monomethylamine.
  • ChemScene. (2025, December 8).
  • BenchChem. (2025). Personal protective equipment for handling 3-Methoxyfuran.
  • Fisher Scientific. (2021, December 24).
  • Arkema. (2012, January 3).
  • BenchChem. (2026). Essential Guide to the Proper Disposal of Hydrazine, 1,2-dibenzoyl-1-benzyl-.
  • Chemicea Pharmaceuticals.
  • Defense Technical Information Center (DTIC). Safety and Handling of Hydrazine.
  • AK Scientific, Inc. Hydrazinecarboxylic acid, [1-(2-naphthalenyl)

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